Product packaging for 3-(Benzylamino)propanamide(Cat. No.:CAS No. 16490-80-5)

3-(Benzylamino)propanamide

Cat. No.: B095572
CAS No.: 16490-80-5
M. Wt: 178.23 g/mol
InChI Key: GGJZFUWYCGSBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzylamino)propanamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a propanamide chain linked to a benzylamino group, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Scientific research has explored derivatives of the propanamide structure for various therapeutic applications. Notably, structurally related compounds have been developed and investigated for their antiproliferative properties. For instance, N-alkyl propanamide derivatives incorporating a quinoxaline ring system have demonstrated promising broad-spectrum activity against several cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7, by potentially inhibiting the HDAC6 Zf-UBD domain . Furthermore, the propanamide core is found in other pharmacologically active agents. The compound safinamide, an (S)-(+)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide, showcases the therapeutic potential of this chemical class, with documented mechanisms including use-dependent blockade of voltage-sensitive sodium channels, inhibition of glutamate release, and reversible MAO-B inhibition . These attributes have been investigated in the context of neurological disorders. As a research chemical, this compound provides a foundational template for scientists working in lead optimization and structure-activity relationship (SAR) studies, particularly in the fields of oncology and central nervous system (CNS) drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B095572 3-(Benzylamino)propanamide CAS No. 16490-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJZFUWYCGSBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066065
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-80-5
Record name 3-[(Phenylmethyl)amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16490-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylaminopropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzylamino)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYLAMINOPROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT83USX2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzylamino)propanamide (CAS: 16490-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 3-(Benzylamino)propanamide is limited in publicly accessible literature. The information presented herein on potential biological applications and experimental protocols is extrapolated from studies on structurally similar compounds.

Core Compound Properties

This compound is a chemical compound with the CAS number 16490-80-5. Its fundamental properties are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Density 1.08 g/cm³
Boiling Point 375 °C at 760 mmHg
Flash Point 180.6 °C
Refractive Index 1.546
Melting Point 81-86 °C
Computational Data
PropertyValueSource
LogP 1.7428
Topological Polar Surface Area (TPSA) 55.12 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Potential Biological Activities and Therapeutic Targets (Inferred)

While direct studies on this compound are scarce, the propanamide scaffold is a common feature in molecules with diverse biological activities. Research on structurally related compounds suggests potential avenues for investigation.

Antiproliferative and Anticancer Potential

Structurally analogous compounds, such as N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have demonstrated antiproliferative activity against various cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). The proposed mechanism for these related compounds involves the inhibition of histone deacetylase 6 (HDAC6).

dot

HDAC_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Propanamide_Derivative Propanamide Derivative (e.g., this compound) HDAC6 Histone Deacetylase 6 (HDAC6) Propanamide_Derivative->HDAC6 Inhibition Acetylated_Tubulin Increased Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylation (blocked) Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inferred signaling pathway for antiproliferative activity.

Antibacterial Potential

Derivatives of 3-methoxybenzamide, which share a core structural similarity, have been investigated as inhibitors of the bacterial cell division protein FtsZ. This suggests that this compound could be explored for antibacterial activity, particularly against Gram-positive bacteria.

dot

FtsZ_Inhibition_Workflow cluster_drug_action Drug Action cluster_bacterial_target Bacterial Target cluster_cellular_process Cellular Process Benzamide_Derivative Benzamide Derivative (e.g., this compound) FtsZ_Protein FtsZ Protein Benzamide_Derivative->FtsZ_Protein Binding and Inhibition Z_Ring_Formation Z-Ring Formation FtsZ_Protein->Z_Ring_Formation Polymerization (blocked) Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division Initiation (blocked)

Caption: Inferred mechanism of antibacterial action.

Experimental Protocols

The following experimental protocols are based on methodologies reported for structurally related propanamide derivatives and can be adapted for the study of this compound.

Synthesis of Propanamide Derivatives

A common method for the synthesis of N-substituted propanamides involves the coupling of a carboxylic acid with an amine.

General Protocol:

  • Activation of Carboxylic Acid: Dissolve the corresponding propanoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Coupling: Add the desired benzylamine derivative to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Synthesis_Workflow Start Start: Propanoic Acid & Benzylamine Derivatives Activation 1. Activate Carboxylic Acid (Coupling Agent + Base) Start->Activation Coupling 2. Add Benzylamine (Stir 12-24h) Activation->Coupling Workup 3. Aqueous Work-up & Organic Extraction Coupling->Workup Purification 4. Column Chromatography Workup->Purification Characterization 5. Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Purified This compound Characterization->End

Caption: General workflow for the synthesis of propanamide derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available chemical intermediate with a propanamide scaffold that is present in various biologically active molecules. While direct research on its pharmacological properties is limited, its structural features suggest potential for investigation in the fields of oncology and antibacterials. The experimental protocols outlined in this guide, derived from studies on analogous compounds, provide a framework for initiating such research. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanamide, a derivative of β-alanine, represents a chemical scaffold with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a benzylamino group and a propanamide moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and a conceptual workflow for its analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery. The following tables summarize the key physicochemical parameters for this compound.

Table 1: General and Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
CAS Number 16490-80-5Santa Cruz Biotechnology[2]
Topological Polar Surface Area (TPSA) 55.1 ŲPubChem[1]
Calculated logP (XLogP3) 0.1PubChem[1]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 5ChemScene[3]

Table 2: Experimental Physicochemical Properties

PropertyValueNotes
Melting Point Data not availableA structurally similar, more complex N-benzyl propanamide derivative has a reported melting point of 122–123 °C, suggesting this compound is a solid at room temperature.[4]
Boiling Point Data not availableHigh molecular weight and polar nature suggest a high boiling point.
Solubility Data not availableThe presence of both polar (amide, amine) and non-polar (benzyl) groups suggests solubility in a range of organic solvents. The propanamide structure generally confers some water solubility.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide generalized yet detailed methodologies applicable to this compound, based on standard laboratory practices for similar molecules.

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of a β-alanine derivative. A general procedure is outlined below:

Scheme 1: Proposed Synthesis of this compound

Synthesis_of_3_Benzylamino_propanamide beta_alanine β-Alanine intermediate N-Benzyl-β-alanine beta_alanine->intermediate 1. Benzylation benzyl_chloride Benzyl Chloride benzyl_chloride->intermediate product This compound intermediate->product 2. Amidation activating_agent Activating Agent (e.g., SOCl₂, DCC) activating_agent->product ammonia Ammonia ammonia->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Benzyl-β-alanine

  • Dissolve β-alanine in an aqueous solution of sodium hydroxide.

  • Add benzoyl chloride dropwise to the solution while stirring vigorously.

  • Continue stirring for 1-2 hours.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the N-Benzyl-β-alanine.

  • Filter, wash with cold water, and dry the product.

Step 2: Amidation of N-Benzyl-β-alanine

  • Suspend N-Benzyl-β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Characterization Protocols

NMR spectroscopy is a powerful tool for structural elucidation.

1H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Expected Signals: The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanamide backbone, and the amine and amide protons.

13C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for 13C NMR due to its lower natural abundance.

  • Instrument Setup: Acquire the 13C NMR spectrum on the same spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time will be necessary.

  • Data Processing: Process the data similarly to the 1H NMR spectrum.

  • Expected Signals: The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons in the molecule.[5]

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm-1.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Expected Bands:

    • N-H Stretch (Amine and Amide): Around 3300-3500 cm-1. Secondary amides typically show a single band in this region.[6]

    • C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm-1.

    • C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm-1.[6]

    • N-H Bend (Amide II): Around 1510-1570 cm-1.[6]

    • C-N Stretch: Around 1200-1400 cm-1.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]+.

  • Data Acquisition (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis: Analyze the fragmentation pattern. A characteristic fragmentation for N-benzyl amides is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91.[7][8] Another common fragmentation is the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties start Starting Materials (β-Alanine, Benzyl Chloride) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility

Caption: A logical workflow for the synthesis and analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, derivatives of β-alanine are known to have diverse biological activities, including antimicrobial and anticonvulsant properties.[11][12] For instance, some N-substituted amide derivatives have been investigated as γ-secretase inhibitors, which are relevant in the context of Alzheimer's disease.[13]

Further research into the biological effects of this compound could involve screening against various cellular targets. A conceptual pathway for such an investigation is presented below.

Biological_Screening_Pathway cluster_screening Initial Screening cluster_pathway Pathway Analysis compound This compound cell_based_assays Cell-based Assays (e.g., Proliferation, Viability) compound->cell_based_assays target_based_assays Target-based Assays (e.g., Enzyme Inhibition) compound->target_based_assays hit_identification Hit Identification cell_based_assays->hit_identification target_based_assays->hit_identification pathway_elucidation Signaling Pathway Elucidation hit_identification->pathway_elucidation mechanism_of_action Mechanism of Action Studies pathway_elucidation->mechanism_of_action

Caption: A conceptual workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some experimental data is not yet publicly available, the provided protocols for synthesis and characterization offer a robust framework for its investigation. The structural similarity to other biologically active β-alanine derivatives suggests that this compound may be a valuable compound for further study in various therapeutic areas. Future research should focus on obtaining experimental data for its melting point and solubility, as well as exploring its potential biological activities.

References

3-(Benzylamino)propanamide molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, characterization, and potential biological significance of 3-(benzylamino)propanamide. The information is compiled to support research and development activities in medicinal chemistry and related fields.

Molecular Structure

This compound is a chemical compound with a molecular structure consisting of a propanamide moiety linked to a benzylamine group.

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 16490-80-5[1][2]
Chemical Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
SMILES String C1=CC=C(C=C1)CNCCC(=O)N[1]
InChI Key GGJZFUWYCGSBCO-UHFFFAOYSA-N[1]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹³C NMR Spectrum: A predicted ¹³C NMR spectrum is available on SpectraBase, which can be accessed for further details.[3]

¹H NMR Spectroscopy (Predicted): Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are estimated in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz).

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)-
~ 5.5 - 7.0 (broad)s2HAmide protons (-CONH₂)-
~ 3.75s2HBenzyl protons (-CH₂-Ph)-
~ 2.90t2HMethylene protons (-CH₂-NH-)~ 6-7
~ 2.40t2HMethylene protons (-CH₂-CO-)~ 6-7
~ 1.5 - 2.5 (broad)s1HAmine proton (-NH-)-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Strong, BroadN-H stretching (amide and amine)
3080 - 3030MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
~ 1650StrongC=O stretching (amide I band)
~ 1600MediumN-H bending (amide II band)
1580, 1495, 1450Medium to WeakC=C stretching (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z = 178

  • Predicted Fragmentation Pattern: The primary fragmentation is expected to involve cleavage of the C-C bond adjacent to the nitrogen atom (beta-cleavage) and cleavage of the C-N bond of the benzyl group. A prominent fragment would be the tropylium ion at m/z 91, characteristic of benzyl compounds. Another likely fragmentation is the loss of the amide group.

Physical Properties
  • Melting Point: Not available in the searched literature.

  • Solubility: Not available in the searched literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be adapted from the synthesis of related compounds.[4][5][6]

Synthesis of this compound (General Approach)

A plausible synthetic route involves the reaction of 3-chloropropanamide with benzylamine.

Reaction Scheme:

Materials:

  • 3-Chloropropanamide

  • Benzylamine

  • A suitable solvent (e.g., ethanol, acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

  • Dissolve 3-chloropropanamide in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of benzylamine to the solution.

  • Add a slight excess (e.g., 1.1 equivalents) of the non-nucleophilic base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the hydrochloride salt of the base) forms, remove it by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Characterization of the Product: The synthesized product should be characterized using the techniques described in Section 2 (NMR, IR, MS) to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, studies on structurally related compounds suggest potential areas of interest for further investigation.

  • Ion Channel Modulation: Derivatives of (halobenzyloxy) benzylamino-propanamides have been investigated as modulators of sodium and/or calcium channels. This suggests that this compound could potentially interact with these ion channels, which are critical in various physiological processes, including neuronal signaling and muscle contraction.

  • Antiproliferative Activity: N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated antiproliferative effects in cancer cell lines through the inhibition of histone deacetylase 6 (HDAC-6).[7][8][9][10] HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

  • Antibacterial Activity: Some 3-benzylamide derivatives have been shown to exhibit antibacterial activity by inhibiting the FtsZ protein, which is essential for bacterial cell division.

Given the potential for ion channel modulation and enzyme inhibition, a hypothetical workflow for screening the biological activity of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization ion_channel Ion Channel Assays (e.g., Patch Clamp) characterization->ion_channel Test Compound enzyme_inhibition Enzyme Inhibition Assays (e.g., HDAC, FtsZ) characterization->enzyme_inhibition Test Compound antiproliferative Antiproliferative Assays (e.g., MTT on cancer cell lines) characterization->antiproliferative Test Compound downstream_signaling Downstream Signaling Pathway Analysis ion_channel->downstream_signaling enzyme_inhibition->downstream_signaling target_validation Target Validation antiproliferative->target_validation

Experimental workflow for synthesis and biological evaluation.

Based on the potential inhibition of HDACs, a simplified signaling pathway diagram is presented to illustrate a possible mechanism of action in a cancer context.

signaling_pathway cluster_drug cluster_cellular Cellular Processes drug This compound (Hypothetical Inhibitor) hdac HDAC6 drug->hdac Inhibits acetylation Increased Acetylation of Tubulin & other proteins hdac->acetylation Deacetylates cytoskeleton Cytoskeletal Disruption acetylation->cytoskeleton apoptosis Apoptosis cytoskeleton->apoptosis cell_cycle Cell Cycle Arrest cytoskeleton->cell_cycle

Hypothetical signaling pathway for HDAC6 inhibition.

Disclaimer: The biological activities and signaling pathways described are based on studies of structurally related compounds and are presented for hypothesis-generation purposes. Experimental validation is required to confirm the activity of this compound.

References

3-(Benzylamino)propanamide: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. The 3-(benzylamino)propanamide core structure represents a promising and versatile scaffold that has demonstrated significant potential, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its application in the discovery of anticancer agents, with a detailed focus on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides that have shown potent antiproliferative activity.

The this compound Scaffold in Anticancer Research

While the core this compound structure is a key pharmacophore, recent research has highlighted the therapeutic potential of its more complex derivatives. A notable example is a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have been synthesized and evaluated for their anticancer properties.[1][2][3][4] These compounds integrate the propanamide backbone with a quinoxaline moiety, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer effects.[1]

Mechanism of Action: Targeting HDAC6

In silico mechanistic studies have suggested that these quinoxaline-based propanamide derivatives may exert their anticancer effects through the inhibition of Histone Deacetylase 6 (HDAC6).[1][2][3][4] HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes linked to cancer, including cell motility, protein degradation, and signaling pathways that promote tumor growth.[5][6] By inhibiting HDAC6, these compounds can disrupt these oncogenic pathways, leading to apoptosis (programmed cell death) in cancer cells.[5] The docking studies revealed a specific binding pattern within the zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6, emphasizing the critical role of the quinoxaline ring and its substituents in the interaction.[1][2][3][4]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

CompoundPC-3 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin -8.87 ± 0.65.57 ± 0.44.17 ± 0.2

Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[1][2][3]

Compound 6k demonstrated the highest activity among the synthesized derivatives, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[1][2][3]

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides

A general multi-step synthesis was employed to produce the target compounds. The key steps are outlined below, based on the published procedure.[4]

Step 1: Synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate This initial step involves the reaction of appropriate starting materials to form the quinoxalinone core.

Step 2: O-Alkylation to form Methyl 3-(3-Benzyloxyquinoxalin-2-yl)propanoate Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) and heated to reflux.

Step 3: Hydrazinolysis to form 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide The methyl ester from the previous step is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.

Step 4: Azide Coupling to form N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides The propanhydrazide is converted to the corresponding azide in situ using sodium nitrite in an acidic medium at low temperatures. This is followed by the addition of a primary or secondary amine to yield the final N-alkyl propanamide derivatives.

G cluster_synthesis Synthesis Workflow start Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate step1 O-Alkylation (Benzyl Chloride, K2CO3, Acetone) start->step1 intermediate1 Methyl 3-(3-Benzyloxyquinoxalin-2-yl)propanoate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol) intermediate1->step2 intermediate2 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide step2->intermediate2 step3 Azide Formation (NaNO2, HCl) intermediate2->step3 intermediate3 Propanoyl Azide (in situ) step3->intermediate3 step4 Amine Coupling (Primary/Secondary Amine) intermediate3->step4 end N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides step4->end

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides.
Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

  • The plate is incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.

  • The medium in each well is replaced with the medium containing the test compounds.

3. Incubation:

  • The plate is incubated for a period of 48 to 72 hours.

4. MTT Addition and Formazan Solubilization:

  • MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to insoluble formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

The proposed mechanism of action for the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives involves the inhibition of HDAC6, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[7][8]

G cluster_pathway HDAC6 Inhibition Signaling Pathway cluster_downstream Downstream Effects Scaffold This compound Scaffold (e.g., Quinoxaline derivative) HDAC6 HDAC6 Scaffold->HDAC6 Inhibition Tubulin α-Tubulin Acetylation ↑ HDAC6->Tubulin HSP90 HSP90 Acetylation ↑ HDAC6->HSP90 MAPK_ERK MAPK/ERK Pathway ↓ HDAC6->MAPK_ERK Reduces Activation PI3K_AKT PI3K/AKT Pathway ↓ HDAC6->PI3K_AKT Reduces Activation CellMotility Cell Motility ↓ Tubulin->CellMotility Disrupts Microtubules ProteinDeg Oncogenic Protein Degradation ↑ HSP90->ProteinDeg Destabilizes Client Proteins Apoptosis Apoptosis ↑ MAPK_ERK->Apoptosis PI3K_AKT->Apoptosis ProteinDeg->Apoptosis

References

Potential Therapeutic Targets of 3-(benzylamino)propanamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(benzylamino)propanamide analogs, focusing on their identified molecular targets, pharmacological activities, and the experimental methodologies used for their evaluation. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Antiproliferative Activity: Targeting HDAC6

A significant area of investigation for this compound analogs is in oncology, where certain derivatives have demonstrated potent antiproliferative effects. A key molecular target identified for a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides is Histone Deacetylase 6 (HDAC6) .[1][2] Unlike other HDAC inhibitors that target the catalytic domain, these compounds are suggested to bind to the unique zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6.[1][2] This interaction provides a distinct mechanism of action that can be further exploited for the development of novel anticancer agents.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of several N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundPC-3 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6b 94.14 ± 4.991.38 ± 4.881.65 ± 4.085.20 ± 4.2
6d ----
6e ----
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin -8.87 ± 0.65.23 ± 0.34.17 ± 0.2

Data sourced from a 2023 study on N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides.[1] Note: Data for some compounds (6d, 6e) were not fully reported in the cited source's primary table, though compound 6k is highlighted as the most active.[1]

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides:

The synthesis involves a multi-step process starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate.[1]

  • O-alkylation: The starting material is reacted with benzyl chloride in the presence of dry potassium carbonate in acetone under reflux conditions for 12 hours to yield methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.[1]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide.[1]

  • Azide Coupling: The propanhydrazide is converted to an azide intermediate in situ using sodium nitrite in an acidic medium (acetic acid and HCl) at -5°C. This azide solution is then reacted with various primary and secondary amines to produce the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives.[1]

In Vitro Antiproliferative Assay:

The cytotoxicity of the synthesized compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Signaling Pathway and Workflow Diagrams

HDAC6_Inhibition_Pathway Analog This compound Analog HDAC6_Zf_UBD HDAC6 Zinc Finger Ubiquitin-Binding Domain Analog->HDAC6_Zf_UBD Binds to HDAC6_Activity HDAC6 Activity (impaired) HDAC6_Zf_UBD->HDAC6_Activity Leads to Protein_Acetylation Increased Acetylation of Substrate Proteins (e.g., α-tubulin) HDAC6_Activity->Protein_Acetylation Cellular_Effects Antiproliferative Effects (Apoptosis, Cell Cycle Arrest) Protein_Acetylation->Cellular_Effects

Caption: Proposed mechanism of antiproliferative action via HDAC6 inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Material: Methyl 3-(3-oxo-3,4- dihydroquinoxalin-2-yl) propanoate Step1 O-alkylation (Benzyl Chloride, K2CO3) Start->Step1 Step2 Hydrazinolysis (Hydrazine Hydrate) Step1->Step2 Step3 Azide Coupling (NaNO2, Amines) Step2->Step3 End_Product N-Alkyl 3-(3-benzyloxy- quinoxalin-2-yl) propanamides Step3->End_Product Screening In Vitro Antiproliferative Assay (MTT) End_Product->Screening Data_Analysis IC50 Determination Screening->Data_Analysis

Caption: Workflow for synthesis and evaluation of propanamide analogs.

Anticonvulsant Activity

Derivatives of ((benzyloxy)benzyl)propanamide have shown promise as anticonvulsant agents.[3] These compounds have been tested in various in vivo mouse seizure models, demonstrating significant protective effects and a potentially favorable therapeutic window with low motor impairment.[3] While the precise molecular targets are still under investigation, this class of compounds represents a potential new avenue for the treatment of epilepsy.[3]

Quantitative Data: In Vivo Efficacy

A lead compound, designated as compound 5 in a 2024 study, exhibited the following efficacy in mouse seizure models after intraperitoneal injection.

TestParameterValue (mg/kg)
Maximal Electroshock (MES)ED5048.0
6 Hz Seizure Model (32 mA)ED5045.2
6 Hz Seizure Model (44 mA)ED50201.3
Rotarod Test (Motor Impairment)TD50> 300

Data from a 2024 study on ((benzyloxy)benzyl)propanamide derivatives.[3]

Experimental Protocols

Maximal Electroshock (MES) Test:

This is a standard preclinical test for identifying compounds that can prevent the spread of seizures.

  • Animal Preparation: Mice are administered the test compound or vehicle control intraperitoneally.

  • Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is indicative of a maximal seizure.

  • ED50 Calculation: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.

6 Hz Seizure Test:

This model is used to identify compounds that may be effective against treatment-resistant partial seizures.

  • Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

  • Stimulation: A low-frequency (6 Hz) electrical stimulus is applied for a longer duration through corneal electrodes.

  • Observation: The animals are observed for seizure activity, and protection is defined as the absence of seizure behavior.

  • ED50 Calculation: The ED50 is calculated as the dose that protects 50% of the animals from seizures.

Other Potential Therapeutic Areas

Antibacterial Activity: Targeting FtsZ

Certain 3-benzylamide derivatives have been synthesized and evaluated as potential antibacterial agents.[4] These compounds are designed as analogs of PC190723, a known inhibitor of the bacterial cell division protein FtsZ .[4] By targeting FtsZ, these compounds can disrupt bacterial cytokinesis, leading to cell death. This makes FtsZ an attractive target for the development of new antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium smegmatis.[4]

Opioid Receptor Modulation

Research has also explored 3-amino-3-phenylpropionamide derivatives as ligands for the mu opioid receptor .[5] These small molecules were designed as mimics of the cyclic octapeptide octreotide and have shown high affinity for the mu opioid receptor, suggesting their potential use in pain management and other conditions mediated by the opioid system.[5]

This guide highlights the diverse therapeutic potential of this compound analogs, spanning from oncology to neurology and infectious diseases. The modular nature of this chemical scaffold allows for a wide range of structural modifications, enabling the fine-tuning of activity towards specific biological targets. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully realize their therapeutic promise.

References

Propanamide Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of enzyme inhibitors are pivotal in modern therapeutic strategies. Among the vast landscape of chemical scaffolds, propanamide derivatives have emerged as a versatile and potent class of molecules capable of modulating the activity of a wide array of enzymes. Their inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery of propanamide derivatives as inhibitors of several key enzyme classes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Propanamide Derivatives

The following tables summarize the inhibitory activities of various propanamide derivatives against different enzyme targets, as reported in the scientific literature. This data provides a quantitative basis for comparing the potency of these compounds.

Table 1: Propanamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

CompoundTargetIC50 (nM)Reference
(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide (27)HDAC8[1]
MS-275 (Entinostat)HDAC2-50 µM[2]
Compound 30w (hydroxamic acid derivative)HDACPotent[3]

Table 2: Propanamide Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

CompoundTargetPotency RangeInhibition ModeReference
N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamidesFAAHnM to µMCompetitive/Non-competitive[4]

Table 3: Propanamide-Sulfonamide Conjugates as Urease and COX-2 Inhibitors [5]

CompoundTargetIC50 (µM)Inhibition Mode
Naproxen-sulfanilamide conjugateUrease6.69 ± 0.11Competitive
Naproxen-sulfathiazole conjugateUrease5.82 ± 0.28Competitive
Naproxen-sulfaguanidine conjugateUrease5.06 ± 0.29Competitive
Naproxen-sulfamethoxazole conjugateCOX-275.4% inhibition at 10 µM-

Table 4: Biheterocyclic Propanamides as α-Glucosidase Inhibitors [6]

CompoundTargetIC50 (µM)
8lα-Glucosidase25.78 ± 0.05
Acarbose (Standard)α-Glucosidase38.25 ± 0.12

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of enzyme inhibitors. Below are representative methodologies for key enzyme assays.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of propanamide derivatives against HDAC enzymes.[7]

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test propanamide derivative compounds

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test propanamide derivative in HDAC Assay Buffer. Ensure the final solvent (e.g., DMSO) concentration is below 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or solvent for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for inhibitors of FAAH.[8]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test propanamide derivative compounds

  • Known FAAH inhibitor (e.g., JZL 195) for positive control

  • 96-well white or black plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Thaw reagents on ice. Prepare serial dilutions of the test propanamide derivatives and the positive control inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup: In the wells of the microplate, add the following:

    • FAAH Assay Buffer

    • Diluted FAAH enzyme

    • Test compound or positive control (or solvent for 100% activity control)

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9] The assay can be read as an endpoint or kinetically.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each test compound concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is for screening potential inhibitors of human COX-2.[10][11]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) for positive control

  • Test propanamide derivative compounds

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor and Control Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare a 10X working solution of the test inhibitors and the positive control in COX Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add the 10X test inhibitor solution to the "Sample" wells.

    • Add Assay Buffer to the "Enzyme Control" wells.

    • Add the 10X positive control inhibitor to the "Inhibitor Control" wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "No Enzyme" control.

  • Reaction Initiation: Add the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode at 25°C for 5-10 minutes.[10]

  • Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

General Synthetic Workflow for Propanamide Derivatives

A common method for the synthesis of propanamide derivatives involves the coupling of a carboxylic acid with an amine.

G CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Amide Coupling Reaction CarboxylicAcid->Reaction Amine Amine (R'-NH2) Amine->Reaction CouplingAgent Coupling Agent (e.g., EDCI, HOBt) CouplingAgent->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Propanamide Propanamide Derivative (R-CO-NH-R') Reaction->Propanamide

Caption: General workflow for the synthesis of propanamide derivatives.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the typical steps involved in an in vitro enzyme inhibition assay.

G start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in Microplate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Histone Deacetylase (HDAC) Signaling and Inhibition

HDACs play a crucial role in gene expression by modifying chromatin structure.[12] Propanamide-based HDAC inhibitors can reverse these effects.

G cluster_0 Normal Gene Repression cluster_1 Effect of Propanamide HDAC Inhibitor HDAC HDAC Acetyl Acetyl Groups HDAC->Acetyl Removes Histone Histone Tails DNA DNA Histone->DNA Binds tightly Chromatin_C Condensed Chromatin (Gene Silencing) DNA->Chromatin_C Inhibitor Propanamide HDAC Inhibitor Inhibitor->HDAC Inhibits HAT HAT Histone_A Acetylated Histone Tails HAT->Histone_A Adds Acetyl Groups DNA_A DNA Histone_A->DNA_A Binds loosely Chromatin_O Open Chromatin (Gene Expression) DNA_A->Chromatin_O

Caption: Mechanism of HDAC action and its inhibition by propanamide derivatives.

Endocannabinoid Signaling and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA).[4] Propanamide derivatives can inhibit FAAH, thereby enhancing endocannabinoid signaling.

G AEA Anandamide (AEA) (Endocannabinoid) CB1R CB1 Receptor AEA->CB1R Binds to FAAH FAAH Enzyme AEA->FAAH Degraded by Signaling Downstream Signaling (e.g., Reduced Neurotransmission) CB1R->Signaling Activates Inactive Inactive Metabolites FAAH->Inactive Inhibitor Propanamide FAAH Inhibitor Inhibitor->FAAH Inhibits

Caption: The role of FAAH in endocannabinoid signaling and its inhibition.

RAS-RAF-MEK-ERK Signaling Pathway and Kinase Inhibition

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation and survival, and it is often dysregulated in cancer.[13] Propanamide derivatives have been developed as inhibitors of kinases within this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, Jun) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Inhibitor Propanamide Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and potential targets for propanamide kinase inhibitors.

References

Methodological & Application

Optimizing the Synthesis of 3-(Benzylamino)propanamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(benzylamino)propanamide, a versatile intermediate in pharmaceutical research. The focus is on the optimization of the reductive amination pathway, a widely utilized and efficient method for C-N bond formation. This application note outlines key experimental parameters and provides a framework for achieving high yield and purity.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. Efficient and scalable synthesis of such molecules is crucial for drug discovery and development programs. Reductive amination stands out as a robust method for their preparation, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1][2][3] This one-pot reaction is often preferred due to its operational simplicity and favorable green chemistry profile.[1] This protocol will explore the optimization of this synthesis, focusing on the reaction between 3-aminopropanamide and benzaldehyde.

General Synthetic Pathway: Reductive Amination

The core of this protocol is the reductive amination between 3-aminopropanamide and benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired this compound.

cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 3-Aminopropanamide 3-Aminopropanamide Imine Imine Intermediate 3-Aminopropanamide->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Product

Figure 1: General workflow for the reductive amination synthesis of this compound.

Experimental Protocols

Materials and Methods

Materials:

  • 3-Aminopropanamide hydrochloride

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

General Synthesis Protocol (Non-Optimized)
  • Reaction Setup: To a round-bottom flask, add 3-aminopropanamide hydrochloride (1.0 eq) and methanol (10 mL). Neutralize with a solution of sodium hydroxide (1.0 eq) in methanol.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Optimization of Synthesis Parameters

To improve the yield and purity of this compound, a systematic optimization of key reaction parameters should be undertaken. The following sections and tables outline the parameters for optimization and present hypothetical data for comparison.

Optimization Workflow

G start Start Optimization param1 Screen Reducing Agents (NaBH4, NaBH3CN, NaBH(OAc)3) start->param1 param2 Optimize Solvent (MeOH, EtOH, DCM) param1->param2 param3 Vary Reaction Temperature (0°C, RT, 40°C) param2->param3 param4 Adjust Stoichiometry (Benzaldehyde eq.) param3->param4 analysis Analyze Yield and Purity (NMR, LC-MS) param4->analysis decision Optimal Conditions Identified? analysis->decision decision->param1 No, Re-evaluate end Final Protocol decision->end Yes

Figure 2: A logical workflow for the systematic optimization of the synthesis protocol.

Data Presentation

Table 1: Effect of Reducing Agent on Reaction Outcome

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaBH₄MeOH0 to RT66592
2NaBH₃CNMeOHRT68295
3NaBH(OAc)₃DCMRT47894

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), reducing agent (1.5 eq).

Table 2: Influence of Solvent on Reaction Efficiency

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaBH₃CNMeOHRT68295
2NaBH₃CNEtOHRT67993
3NaBH₃CNDCMRT67591

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), NaBH₃CN (1.5 eq).

Table 3: Impact of Reaction Temperature

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaBH₃CNMeOH0 to RT127596
2NaBH₃CNMeOHRT68295
3NaBH₃CNMeOH4048593

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), NaBH₃CN (1.5 eq).

Table 4: Optimization of Benzaldehyde Stoichiometry

EntryReducing AgentSolventBenzaldehyde (eq)Time (h)Yield (%)Purity (%)
1NaBH₃CNMeOH1.068097
2NaBH₃CNMeOH1.268694
3NaBH₃CNMeOH1.568492

Conditions: 3-aminopropanamide (1.0 eq), NaBH₃CN (1.5 eq), Temperature at 40°C.

Optimized Protocol

Based on the optimization data, the following protocol is recommended for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopropanamide hydrochloride (1.0 eq) in methanol (10 mL) and neutralize with a methanolic solution of sodium hydroxide (1.0 eq).

  • Imine Formation: Add benzaldehyde (1.2 eq) and stir the mixture at 40 °C.

  • Reduction: After 30 minutes, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture while maintaining the temperature at 40 °C.

  • Reaction Monitoring: Continue stirring at 40 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Follow the workup and purification steps as described in the general protocol.

Conclusion

This application note provides a comprehensive guide for the synthesis and optimization of this compound via reductive amination. The presented data suggests that using sodium cyanoborohydride as the reducing agent in methanol at 40°C with a slight excess of benzaldehyde provides the highest yield in a shorter reaction time. Researchers can adapt this protocol to synthesize a variety of N-substituted propanamides by varying the starting amine and aldehyde.

References

Application Notes and Protocols for the Quantification of 3-(benzylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(benzylamino)propanamide is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic, stability, and quality control studies. These application notes provide detailed protocols for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This method is robust, cost-effective, and suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms where the concentration of the analyte is relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method.[1][2][3] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[1][4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the described analytical methods. These values are illustrative and should be validated for each specific application.

Table 1: RP-HPLC Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 5.0%
Matrix EffectMinimal with appropriate sample preparation

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis using RP-HPLC and LC-MS/MS.

HPLC_Workflow Start Start: Sample SamplePrep Sample Preparation (e.g., Dissolution, Dilution) Start->SamplePrep Filtration Filtration (0.45 µm Syringe Filter) SamplePrep->Filtration HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification End End: Report Results Quantification->End

Caption: General workflow for RP-HPLC analysis.

LCMSMS_Workflow Start Start: Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LCMSMS_Analysis->Data_Acquisition Quantification Quantification (Internal Standard) Data_Acquisition->Quantification End End: Report Results Quantification->End

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC with UV Detection

This protocol is suitable for the analysis of this compound in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common starting point. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV scan).

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Pharmaceutical Formulations: For solid dosage forms, accurately weigh and finely powder a representative number of units. Dissolve a portion of the powder, equivalent to a known amount of the active ingredient, in the mobile phase. Sonicate and filter through a 0.45 µm syringe filter before injection. For liquid formulations, dilute an accurate volume with the mobile phase.

3. Data Analysis and Quantification

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the peak areas obtained.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol describes a general method for the quantification of this compound in biological fluids like plasma.

1. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is suitable for rapid analysis.

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (a stable isotope-labeled analog is preferred) must be determined by infusing standard solutions into the mass spectrometer. These transitions will be monitored in Multiple Reaction Monitoring (MRM) mode for selective quantification.

3. Sample Preparation

  • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes.

  • Evaporation and Reconstitution: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase composition.

4. Calibration and Quantification

  • Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix.

  • Process the calibration standards and unknown samples using the sample preparation procedure described above.

  • Inject the processed samples and standards into the LC-MS/MS system.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Stability-Indicating Method Development

For stability testing, the analytical method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[5][6] This requires subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed chromatographic method should then be capable of resolving the API peak from all degradation product peaks, demonstrating specificity and its stability-indicating nature.[7]

References

Application Note: N-Alkylation of 3-(Benzylamino)propanamide for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 3-(benzylamino)propanamide is a key chemical transformation for the generation of diverse compound libraries in drug discovery. This scaffold is of particular interest due to its presence in molecules with potential biological activity, including inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia.[1] The synthesis of a library of N-alkylated derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective modulators of biological targets. This application note provides detailed protocols for the N-alkylation of this compound via reductive amination, a reliable and widely used method for this purpose.

General Reaction Scheme

The N-alkylation of this compound can be efficiently achieved through reductive amination. This two-step, one-pot process involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 This compound Intermediate Iminium Ion Intermediate Reactant1->Intermediate Reactant2 Aldehyde/Ketone (R1-CHO/R1-CO-R2) Reactant2->Intermediate Solvent DCE or THF Solvent->Intermediate ReducingAgent NaBH(OAc)3 or NaBH3CN ReducingAgent->Intermediate Acid Acetic Acid (catalytic) Acid->Intermediate Product N-Alkyl-3-(benzylamino)propanamide Library Intermediate->Product Reduction

Caption: General reaction scheme for the N-alkylation of this compound via reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and mild method suitable for a wide range of aldehydes.

Materials:

  • This compound

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the aldehyde (1.1 equivalents).

  • Add a catalytic amount of acetic acid (~5 mol%).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is an alternative method, particularly useful when the aldehyde is sensitive to the acidic conditions of the NaBH(OAc)₃ method.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (to maintain pH 6-7)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol or ethanol.

  • Add sodium cyanoborohydride (1.2 equivalents) to the solution.

  • Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the N-alkylation of this compound with a variety of aldehydes, suitable for library synthesis.

Table 1: N-Alkylation with Aliphatic Aldehydes

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1FormaldehydeNaBH(OAc)₃DCE1285
2AcetaldehydeNaBH(OAc)₃DCE1682
3PropionaldehydeNaBH₃CNMeOH2478
4IsobutyraldehydeNaBH(OAc)₃DCE2475
5CyclohexanecarboxaldehydeNaBH₃CNMeOH3670

Table 2: N-Alkylation with Aromatic and Heterocyclic Aldehydes

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1890
24-MethoxybenzaldehydeNaBH(OAc)₃DCE1892
34-NitrobenzaldehydeNaBH₃CNMeOH2485
42-PyridinecarboxaldehydeNaBH(OAc)₃DCE2478
52-ThiophenecarboxaldehydeNaBH₃CNMeOH3072

Application in Drug Discovery: CETP Inhibition

A library of N-alkylated this compound derivatives can be screened for inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL cholesterol levels.[1][2]

CETP_Pathway cluster_lipoproteins Lipoproteins cluster_outcomes Biological Outcomes HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL LDL (Low-Density Lipoprotein) VLDL VLDL (Very Low-Density Lipoprotein) VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters Increased_HDL Increased HDL-C Decreased_LDL Decreased LDL-C Inhibitor N-Alkyl-3-(benzylamino)propanamide (CETP Inhibitor) Inhibitor->CETP

Caption: Simplified signaling pathway of CETP and its inhibition.

Experimental Workflow for Library Synthesis and Screening

The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-alkylated this compound derivatives and subsequent biological screening.

Workflow Start Start: this compound Dispensing Dispense Starting Material into 96-well plate Start->Dispensing Aldehyde_Addition Add Diverse Aldehyde Library (1 aldehyde per well) Dispensing->Aldehyde_Addition Reagent_Addition Add Reductive Amination Reagents (e.g., NaBH(OAc)3, Acetic Acid) Aldehyde_Addition->Reagent_Addition Reaction Incubate and React (e.g., 24h at room temperature) Reagent_Addition->Reaction Workup Parallel Workup (Quenching, Extraction, Evaporation) Reaction->Workup Purification High-Throughput Purification (e.g., Preparative LC-MS) Workup->Purification Analysis QC Analysis (LC-MS, NMR for selected hits) Purification->Analysis Screening Biological Screening (e.g., CETP Inhibition Assay) Analysis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: High-throughput workflow for library synthesis and screening.

Conclusion

The N-alkylation of this compound via reductive amination is a robust and versatile method for the creation of compound libraries for drug discovery. The detailed protocols and workflow provided in this application note offer a solid foundation for researchers to generate diverse sets of molecules for screening against various biological targets, such as CETP. The systematic exploration of the chemical space around this scaffold holds promise for the identification of novel therapeutic agents.

References

Application Notes and Protocols: 3-(Benzylamino)propanamide as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(benzylamino)propanamide as a key intermediate in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established literature and offer step-by-step guidance for the synthesis of biologically relevant tetrahydroquinoline and quinoxaline derivatives.

Application Notes

This compound, with its inherent structural features of a secondary amine, an amide, and a flexible three-carbon chain, serves as a valuable building block for the construction of various nitrogen-containing heterocycles. Its derivatives have been shown to be precursors to compounds with potential therapeutic applications.

One significant application involves the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines are a class of compounds frequently found in biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including antitumor and antiarrhythmic properties.[1] The synthesis leverages an intramolecular cyclization reaction, providing an efficient route to this important heterocyclic system.

Furthermore, derivatives of this compound can be elaborated into complex heterocyclic systems such as N-benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide . Quinoxaline and its derivatives are recognized for their diverse therapeutic applications, including anticancer and antimicrobial activities.[2][3][4] The synthesis of these compounds often involves the coupling of a quinoxaline moiety with a propanamide side chain. Notably, certain N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting potency comparable to the standard chemotherapeutic agent doxorubicin.[2][3][4] Mechanistic studies suggest that these compounds may exert their anticancer effects through the inhibition of histone deacetylase 6 (HDAC-6).[3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the work of Nnamonu, L., et al. (2013).[1]

1. Synthesis of N-Benzyl-3-(o-anisidino)propanamide

  • Reaction: A mixture of 3-o-anisidinopropanamide (55 g, 0.28 mol) and benzylamine (30 g, 0.28 mol) is heated under reflux on a sand bath for 48 hours.

  • Work-up: After cooling, the resulting solid is dispersed in chloroform (CHCl₃) and filtered.

  • Purification: The crude solid is recrystallized from benzene to yield N-benzyl-3-(o-anisidino)propanamide as a white, fluffy amorphous compound.

2. Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline

  • Reaction: A mixture of N-benzyl-3-o-anisidinopropanamide (22 g, 0.08 mol) and acetic anhydride (11.9 g, 0.12 mol) is refluxed for 30 minutes.

  • Work-up: The reaction mixture is cooled and then poured into distilled water. The resulting solid is collected.

  • Purification: Recrystallization from chloroform gives 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline as a white solid.

Quantitative Data:

CompoundStarting MaterialReagentsYieldMelting Point (°C)
N-Benzyl-3-(o-anisidino)propanamide3-o-anisidinopropanamide, BenzylamineNone40%190
4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolineN-Benzyl-3-(o-anisidino)propanamideAcetic anhydride69%58
Protocol 2: Synthesis of N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide

This protocol is based on the general procedures described for the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[2][3][4]

1. Synthesis of 3-(3-Benzyloxyquinoxalin-2-yl)propanoyl azide

  • Step 1: Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide: 3-(3-Benzyloxyquinoxalin-2-yl)propanoate is refluxed with hydrazine hydrate in ethanol. The resulting crystals are filtered and recrystallized.

  • Step 2: Azide Formation: A slurry of 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide in a mixture of acetic acid, 1N HCl, and water is cooled to -5 °C. A cold solution of sodium nitrite (NaNO₂) in water is added portion-wise. The resulting yellow syrup is extracted with cold ethyl acetate. The combined organic extracts are washed with cold 3% sodium bicarbonate (NaHCO₃) and water, then dried over sodium sulfate (Na₂SO₄) to give an in-situ solution of the azide.

2. Synthesis of N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide

  • Reaction: To the freshly prepared ethyl acetate solution of 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide, benzylamine is added. The reaction mixture is stirred to allow for the coupling reaction to proceed.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the final product as white crystals.

Quantitative Data:

CompoundStarting MaterialReagentsYieldMelting Point (°C)
N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide3-(3-Benzyloxyquinoxalin-2-yl)propanoyl azide, BenzylamineNone82%122-123

Antiproliferative Activity Data (IC₅₀ in µM) of a related potent derivative (Compound 6k from the study): [3][4]

Cell LineCompound 6kDoxorubicin
HeLa12.17 ± 0.98.87 ± 0.6
HCT-1169.46 ± 0.75.57 ± 0.4
MCF-76.93 ± 0.44.17 ± 0.2

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Tetrahydroquinoline Synthesis cluster_protocol2 Protocol 2: Quinoxaline Synthesis start1 3-(o-Anisidino)propanamide + Benzylamine step1_1 Reflux (48h) start1->step1_1 product1_1 N-Benzyl-3-(o-anisidino)propanamide step1_1->product1_1 step1_2 Reflux with Acetic Anhydride (30 min) product1_1->step1_2 product1_2 4-Hydroxy-4-N-benzylamino- 1,2,3,4-tetrahydroquinoline step1_2->product1_2 start2 3-(3-Benzyloxyquinoxalin-2-yl)propanoate step2_1 Hydrazine Hydrate start2->step2_1 product2_1 ...propanhydrazide step2_1->product2_1 step2_2 NaNO₂, Acid product2_1->step2_2 product2_2 ...propanoyl azide step2_2->product2_2 step2_3 Benzylamine product2_2->step2_3 product2_3 N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide step2_3->product2_3

Caption: Synthetic workflows for the preparation of tetrahydroquinoline and quinoxaline derivatives.

signaling_pathway compound N-Alkyl-3-(3-benzyloxyquinoxalin-2-yl) propanamide Derivatives hdac6 HDAC-6 compound->hdac6 Inhibition acetylation Protein Acetylation (e.g., α-tubulin) hdac6->acetylation Deacetylation downstream Disruption of Cell Proliferation & Induction of Apoptosis acetylation->downstream

Caption: Proposed signaling pathway for antiproliferative activity.

References

Application Notes and Protocols for Antiproliferative Screening of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedures for evaluating the antiproliferative activity of novel propanamide derivatives. The protocols outlined herein cover initial cytotoxicity screening to determine the potency of the compounds, followed by more detailed mechanistic studies to elucidate their effects on cell cycle progression and apoptosis.

Introduction

Propanamide derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activity.[1][2] A critical step in the preclinical development of these molecules is the systematic evaluation of their antiproliferative effects on cancer cells. This involves determining the concentration at which they inhibit cell growth and subsequently investigating the underlying molecular mechanisms.

This guide details standardized protocols for widely accepted assays, including the Sulforhodamine B (SRB) and MTT assays for cytotoxicity screening, as well as flow cytometry-based methods for cell cycle and apoptosis analysis. Adherence to these robust methodologies will ensure the generation of reproducible and comparable data, facilitating the identification of lead candidates for further development.

Experimental Workflow

The overall experimental workflow for characterizing the antiproliferative effects of propanamide derivatives follows a logical progression from initial screening to mechanistic investigation.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cell_culture Cancer Cell Line Culture compound_prep Propanamide Derivative Stock Preparation cell_seeding Cell Seeding (96-well plates) compound_prep->cell_seeding treatment Compound Treatment (Dose-Response) cell_seeding->treatment viability_assay Cell Viability Assay (SRB or MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Propanamide Propanamide Derivative Propanamide->PI3K Propanamide->MEK Propanamide->Caspases

References

Application Notes and Protocols: The Use of 3-(benzylamino)propanamide in the Development of Beta-Agonist Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor agonists (beta-agonists) are a cornerstone in the treatment of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD). The development of prodrugs for beta-agonists is a key strategy to improve their pharmacokinetic and pharmacodynamic properties, such as increasing oral bioavailability, prolonging the duration of action, and minimizing side effects. An ideal prodrug is an inactive compound that, upon administration, is converted into the active parent drug through enzymatic or chemical processes within the body.

This document outlines the potential application of 3-(benzylamino)propanamide as a scaffold for the development of novel beta-agonist prodrugs. The primary amine and amide functionalities of this molecule offer versatile points for chemical modification, allowing for the attachment of a beta-agonist moiety through a cleavable linker. The benzyl group can also be modified to fine-tune the physicochemical properties of the resulting prodrug.

Hypothetical Prodrug Design

For the purpose of these application notes, we will consider a hypothetical prodrug, "BAP-Salbutamol," where the well-known short-acting beta-2 agonist, salbutamol, is conjugated to the this compound scaffold via an ester linkage. This linkage is designed to be cleaved by esterases in the plasma or target tissues, releasing the active salbutamol.

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

Beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like salbutamol, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

Beta_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist Beta-Agonist (e.g., Salbutamol) B2AR Beta-2 Adrenergic Receptor (β2AR) Beta_Agonist->B2AR Binding Gs_protein Gs Protein (inactive) (αβγ-GDP) B2AR->Gs_protein Activation Gs_active Gs Protein (active) (α-GTP) Gs_protein->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) cAMP cAMP AC_active->cAMP Conversion Gs_active->AC Activation ATP ATP ATP->AC_active PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK_inactive Myosin Light Chain Kinase (inactive) PKA->MLCK_inactive Phosphorylation (Inhibition) Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of BAP-Salbutamol

This protocol describes a hypothetical synthesis of the BAP-Salbutamol prodrug.

Materials:

  • This compound

  • Salbutamol

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and salbutamol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure BAP-Salbutamol prodrug.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Start Start Reactants Dissolve this compound, Salbutamol, and DMAP in anhydrous DCM Start->Reactants Cooling Cool to 0°C Reactants->Cooling Addition Add DCC solution Cooling->Addition Reaction Stir at room temperature for 24h Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filter to remove DCU Monitoring->Filtration Complete Washing Wash with NaHCO3 and brine Filtration->Washing Drying Dry and concentrate Washing->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize by NMR and MS Purification->Characterization End End Characterization->End

Caption: Hypothetical synthesis workflow for BAP-Salbutamol.

Protocol 2: In Vitro Receptor Binding Assay

This protocol determines the binding affinity of the prodrug and the parent drug to the beta-2 adrenergic receptor.

Materials:

  • Cell membranes expressing human beta-2 adrenergic receptors

  • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol)

  • BAP-Salbutamol, Salbutamol, and a known antagonist (e.g., propranolol)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds (BAP-Salbutamol and Salbutamol) and the reference antagonist.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test compounds or buffer (for total binding).

  • For non-specific binding determination, add a high concentration of the known antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay (cAMP Accumulation)

This assay measures the functional activity of the prodrug and parent drug by quantifying the production of cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • BAP-Salbutamol and Salbutamol

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Add varying concentrations of the test compounds (BAP-Salbutamol and Salbutamol) to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).

Protocol 4: In Vivo Bronchodilator Activity in a Guinea Pig Model

This protocol evaluates the in vivo efficacy and duration of action of the prodrug.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • BAP-Salbutamol and Salbutamol formulations for administration (e.g., oral gavage or inhalation)

  • Histamine or methacholine (bronchoconstrictor)

  • Whole-body plethysmograph

Procedure:

  • Acclimatize the guinea pigs to the plethysmograph.

  • Administer the test compounds (BAP-Salbutamol, Salbutamol, or vehicle control) at various doses via the desired route.

  • At different time points after drug administration, place the animals in the plethysmograph and record baseline airway resistance.

  • Challenge the animals with an aerosol of a bronchoconstrictor (e.g., histamine).

  • Measure the increase in airway resistance.

  • Calculate the percentage of protection against bronchoconstriction afforded by the test compounds compared to the vehicle control.

  • Plot the percentage of protection over time to determine the onset and duration of action.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
Salbutamol15025
BAP-Salbutamol> 10,0005,000

Table 2: In Vivo Bronchodilator Efficacy in Guinea Pigs (Oral Administration)

CompoundDose (mg/kg)Onset of Action (min)Duration of Action (hours)Max. Protection (%)
Salbutamol115460
BAP-Salbutamol5451275
Vehicle---0

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Salbutamol500.515020
BAP-Salbutamol2002.0120080

Conclusion

The use of this compound as a scaffold for the development of beta-agonist prodrugs presents a promising, albeit hypothetical, avenue for research. The proposed BAP-Salbutamol prodrug illustrates how this scaffold could be utilized to potentially enhance the pharmacokinetic profile of a known beta-agonist. The provided protocols offer a framework for the synthesis and evaluation of such novel prodrugs. Further investigation into different linkers and attachment points on the this compound core could lead to the discovery of new and improved therapies for respiratory diseases.

Troubleshooting & Optimization

Technical Support Center: Scaling Up 3-(benzylamino)propanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 3-(benzylamino)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and scalable synthetic route is the amidation of a β-alanine derivative with benzylamine. This can be achieved through several methods, including:

  • Acyl Chloride Method: Conversion of N-protected β-alanine to its acyl chloride followed by reaction with benzylamine.

  • Active Ester Method: Formation of an active ester of N-protected β-alanine (e.g., NHS ester) followed by aminolysis with benzylamine.

  • Coupling Agent-Mediated Amidation: Direct coupling of N-protected β-alanine with benzylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A plausible synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway start β-Alanine step1 Protection (e.g., Boc-anhydride) start->step1 intermediate1 N-Boc-β-alanine step1->intermediate1 step2 Activation (e.g., EDC/NHS) intermediate1->step2 intermediate2 N-Boc-β-alanine-NHS ester step2->intermediate2 step3 Amidation (Benzylamine) intermediate2->step3 intermediate3 N-Boc-3-(benzylamino)propanamide step3->intermediate3 step4 Deprotection (e.g., TFA) intermediate3->step4 end This compound step4->end

A plausible synthetic pathway for this compound.

Q2: What are the critical parameters to monitor during scale-up?

A2: When scaling up the synthesis, it is crucial to monitor the following parameters:

  • Temperature: Exothermic reactions, such as the formation of the acyl chloride or the amidation step, require careful temperature control to prevent side reactions.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized hot spots and the formation of impurities.

  • Rate of addition: The rate of addition of reagents, especially in exothermic steps, should be carefully controlled to maintain the desired reaction temperature.

  • Purity of starting materials: The purity of β-alanine, benzylamine, and any protecting groups or coupling agents can significantly impact the yield and purity of the final product.

Q3: What are the common impurities and side reactions to expect?

A3: Common impurities and side reactions include:

  • Di-acylation of benzylamine: If the reaction conditions are not carefully controlled, a second molecule of the activated β-alanine can react with the newly formed amide.

  • Racemization: If chiral β-alanine derivatives are used, there is a risk of racemization during the activation and coupling steps.

  • Side reactions of coupling agents: Coupling agents like DCC can form N-acylurea byproducts, which can be difficult to remove.

  • β-elimination: Under basic conditions, β-amino amides can undergo elimination to form α,β-unsaturated amides.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor reaction progress by TLC or HPLC. - Increase reaction time or temperature cautiously. - Ensure stoichiometric amounts of reagents.
Degradation of starting materials or product- Use high-purity, dry solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Control the reaction temperature to avoid decomposition.
Poor mixing- Use an appropriate overhead stirrer for the reaction vessel. - Ensure the stirrer speed is sufficient for good mixing.
High Impurity Profile Side reactions- Optimize the reaction temperature and addition rate of reagents. - Choose a suitable coupling agent and solvent system.
Contaminated starting materials- Analyze the purity of all starting materials before use. - Purify starting materials if necessary.
Inefficient purification- Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Difficulty with Product Isolation Product is an oil or difficult to crystallize- Attempt to form a salt of the product (e.g., hydrochloride) which may be more crystalline. - Use a different solvent system for crystallization. - Purify by column chromatography.
Product is water-soluble- Use a continuous liquid-liquid extractor for workup. - Lyophilize the aqueous layer to recover the product.

Experimental Protocols

Synthesis of N-Boc-3-(benzylamino)propanamide
  • Protection of β-Alanine:

    • Dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in 1,4-dioxane.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-β-alanine.

  • Amidation:

    • Dissolve N-Boc-β-alanine (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM.

    • Slowly add the activated ester solution to the benzylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-3-(benzylamino)propanamide.

Deprotection to Yield this compound
  • Dissolve N-Boc-3-(benzylamino)propanamide (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M NaOH to pH 10-11.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

G cluster_0 Experimental Workflow start Start step1 Dissolve N-Boc-β-alanine & NHS in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add EDC step2->step3 step4 Stir at 0°C then RT step3->step4 step5 Prepare Benzylamine Solution step4->step5 step6 Add Activated Ester to Benzylamine step5->step6 step7 Stir Overnight step6->step7 step8 Workup (Wash with HCl, NaHCO3, Brine) step7->step8 step9 Dry and Concentrate step8->step9 step10 Purify by Chromatography step9->step10 end End step10->end

A typical experimental workflow for the amidation step.

Logical Troubleshooting Flow

G cluster_0 Troubleshooting Logic start Low Yield or High Impurity? check_reaction Reaction Complete? (TLC/HPLC) start->check_reaction Yes incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_reagents Check Reagent Stoichiometry/Purity incomplete->check_reagents check_impurities Analyze Impurity Profile (MS/NMR) complete->check_impurities known_impurity Known Side Product? check_impurities->known_impurity optimize_purification Optimize Purification Method check_impurities->optimize_purification Purification Issue optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Coupling Agent) known_impurity->optimize_conditions Yes unknown_impurity Unknown Impurity known_impurity->unknown_impurity No characterize_impurity Isolate and Characterize Impurity unknown_impurity->characterize_impurity

A logical flow for troubleshooting common synthesis issues.

References

Improving the reaction yield of 3-(benzylamino)propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 3-(benzylamino)propanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the aza-Michael addition of benzylamine to acrylamide. This reaction involves the nucleophilic attack of the benzylamine on the electron-deficient β-carbon of acrylamide.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are benzylamine and acrylamide. Depending on the chosen protocol, a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, and a solvent like methanol or the reaction can be run neat (solvent-free).

Q3: What are the main side reactions that can lower the yield?

A3: The primary side reactions include the formation of a bis-adduct, where a second molecule of acrylamide reacts with the product, and the polymerization of acrylamide, especially at higher temperatures. Additionally, the Michael addition is a reversible reaction, and at elevated temperatures, the product can revert to the starting materials.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2]

Q5: What is the best method for purifying the final product?

A5: Purification can be achieved through several methods. Column chromatography using silica gel treated with a small amount of triethylamine (to prevent streaking of the amine product) is a common technique.[3] Recrystallization or vacuum distillation may also be viable options depending on the physical properties of the product and impurities.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or no catalyst used.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh or new batch of catalyst if applicable.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Bis-adduct formation: An excess of acrylamide or prolonged reaction time may lead to the addition of a second acrylamide molecule to the product.2. Polymerization of acrylamide: High reaction temperatures can induce the polymerization of acrylamide.[4]1. Use a stoichiometric or slight excess of benzylamine relative to acrylamide.2. Optimize the reaction time to maximize the formation of the desired product before significant bis-adduct formation occurs.3. Maintain a moderate reaction temperature. If using a solvent, ensure it is appropriate for the reaction scale to dissipate heat.
Product Reverts to Starting Materials The Michael addition is reversible, and this is favored at higher temperatures.[1]Avoid excessively high reaction temperatures. If heating is necessary, find the optimal temperature that provides a reasonable reaction rate without significant product decomposition.
Difficulty in Purifying the Product 1. Product streaking on silica gel column: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel.2. Co-elution of impurities: Side products may have similar polarity to the desired product.1. Add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[3]2. Try a different solvent system for chromatography or consider alternative purification methods like recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Solvent-Free Michael Addition using DBU as a Catalyst

This protocol is adapted from a general procedure for the aza-Michael addition of benzylamine to α,β-unsaturated esters.[5]

Materials:

  • Benzylamine

  • Acrylamide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 equivalent) and acrylamide (1.0 equivalent).

  • Add a catalytic amount of DBU (e.g., 0.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-75°C).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a gradient of hexane and ethyl acetate. It is advisable to add 1% triethylamine to the eluent to prevent product tailing.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Microwave-Assisted Michael Addition in Methanol

This protocol is based on the microwave-assisted synthesis of related β-amino esters.[6]

Materials:

  • Benzylamine

  • Acrylamide

  • Methanol

  • Microwave reactor

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vessel, dissolve benzylamine (1.0 equivalent) and acrylamide (1.0 equivalent) in methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 115°C) for a set time (e.g., 1-3 hours).[6]

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Related Michael Addition (Benzylamine to Methyl Acrylate) [6]

EntryReactant Ratio (Benzylamine:Acrylate)Temperature (°C)Time (h)Yield (%)
11:11153Mixture of mono- and bis-adduct
22:1115395 (mono-adduct)
31:1 (with DBU)75474 (mono-adduct)

Note: This data is for the synthesis of methyl 3-(benzylamino)propanoate and serves as a reference for optimizing the synthesis of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification cluster_product Final Product reactants Benzylamine + Acrylamide reaction Michael Addition (Solvent-free or in Methanol) reactants->reaction catalyst DBU (optional) catalyst->reaction monitoring TLC / LC-MS reaction->monitoring purification Column Chromatography (Silica gel + 1% TEA) monitoring->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes cluster_side_reactions Side Reactions temp Temperature yield Product Yield temp->yield +/- polymerization Polymerization temp->polymerization + reversion Reversion to Reactants temp->reversion + time Reaction Time time->yield + (to a point) bis_adduct Bis-Adduct Formation time->bis_adduct + ratio Reactant Ratio (Amine:Acrylamide) ratio->yield Amine excess favors mono-adduct ratio->bis_adduct Acrylamide excess favors bis-adduct purity Product Purity bis_adduct->purity - polymerization->yield - reversion->yield -

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Purification of 3-(benzylamino)propanamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(benzylamino)propanamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The most common and effective purification techniques for these compounds are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the scale of the purification.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but have high solubility at elevated temperatures. For amino amides, common choices include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane and acetone/hexane. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: Oiling out is a common problem. This can happen if the compound is impure or if the cooling process is too rapid. Try the following:

  • Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography might be necessary.

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound if available.

  • Try a different solvent system.

Q4: How do I select a solvent system for column chromatography?

A4: Thin-Layer Chromatography (TLC) is an excellent tool for determining the optimal solvent system for column chromatography.[1][2] The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the desired compound and give good separation from impurities.[1] A common starting point for amino amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be adjusted by changing the ratio of the solvents. For basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent can improve separation.[2]

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Compound does not dissolve in hot solvent The solvent is not polar enough, or an insufficient volume of solvent was used.Add more solvent in small portions. If the compound still does not dissolve, try a more polar solvent or a different solvent mixture.
No crystals form upon cooling The solution is not saturated; the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent may be too good a solvent; try a less polar solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent; significant impurities are present.Try a lower boiling point solvent. Ensure the crude material is of reasonable purity before recrystallization. A preliminary column chromatography might be necessary. Allow for very slow cooling.[3]
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration; crystals lost during washing.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor separation of compounds The chosen eluent has incorrect polarity; the column was not packed properly; the column was overloaded.Optimize the solvent system using TLC to achieve better separation between the spots. Ensure the column is packed uniformly without any cracks or bubbles. Load a smaller amount of the crude mixture onto the column. A general rule is to load 1g of crude material per 100g of silica gel.
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent system to neutralize the acidic sites on the silica gel.[2] Alternatively, use a different stationary phase like alumina.[4]
Cracks appearing in the silica bed The column has run dry; heat is being generated during elution.Never let the solvent level drop below the top of the silica gel. If the separation is exothermic, consider using a wider column or running the chromatography in a cold room.
No compound eluting from the column The compound may have precipitated at the top of the column; the eluent is not polar enough.Ensure the compound is fully dissolved in the loading solvent. Start with a more polar eluent system.

Data Presentation

Table 1: Estimated Physicochemical Properties and Purification Parameters for this compound

ParameterEstimated Value / Recommended ConditionsNotes
Molecular Weight 178.23 g/mol [5][6]
Melting Point Not available. Varies for analogs.The melting point is a crucial indicator of purity. A sharp melting point close to the literature value indicates high purity.
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.[7]Solubility in common recrystallization and chromatography solvents needs to be determined experimentally. Aromatic amides often show good solubility in aprotic solvents like DMSO and DMF.[7]
Recrystallization Solvents Ethanol, Isopropanol, Ethyl Acetate/Hexane, Acetone/Hexane[8]The choice of solvent is critical and should be determined by small-scale trials. For basic compounds, recrystallization from acidic solutions (e.g., acetic acid mixtures) can sometimes be effective.
TLC Stationary Phase Silica Gel 60 F254Standard silica gel plates are suitable for routine monitoring.
TLC Mobile Phase Hexane/Ethyl Acetate (e.g., 1:1 to 1:4 v/v), Dichloromethane/Methanol (e.g., 9:1 v/v)The optimal ratio should be determined to achieve an Rf value of 0.25-0.35 for the target compound.[1] Adding a small amount of triethylamine (0.5-2%) can prevent streaking.[2]
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)The particle size of the silica gel affects the resolution of the separation.
Column Chromatography Eluent Gradient elution, starting with a less polar mixture (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity.A gradient elution is often more effective than an isocratic elution for separating complex mixtures.

Note: The data in this table are estimates and recommendations. Optimal conditions should be determined experimentally for each specific compound and purification scale.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube gently. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The target compound should have an Rf value of approximately 0.25-0.35.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity ColumnChromatography Column Chromatography Decision->ColumnChromatography Low Purity / Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TroubleshootingWorkflow Start Purification Problem ProblemType Problem Type? Start->ProblemType RecrystallizationIssue Recrystallization Issue ProblemType->RecrystallizationIssue Recrystallization ChromatographyIssue Chromatography Issue ProblemType->ChromatographyIssue Chromatography NoCrystals No Crystals Form RecrystallizationIssue->NoCrystals OilingOut Oiling Out RecrystallizationIssue->OilingOut PoorSeparation Poor Separation ChromatographyIssue->PoorSeparation Streaking Streaking on TLC ChromatographyIssue->Streaking SolventScreen Perform Solvent Screening NoCrystals->SolventScreen SlowCool Slow Cooling / Seed Crystal OilingOut->SlowCool OptimizeEluent Optimize Eluent via TLC PoorSeparation->OptimizeEluent AddModifier Add Basic Modifier (e.g., Et3N) Streaking->AddModifier

References

Technical Support Center: Amidation of 3-(benzylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the amidation of 3-(benzylamino)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the amidation of 3-(benzylamino)propanoic acid?

The primary side reactions stem from the molecule possessing both a nucleophilic secondary amine and an electrophilic carboxylic acid group. The most common issues include:

  • Intermolecular Self-Condensation (Dimerization): An activated molecule of 3-(benzylamino)propanoic acid can react with the secondary amine of another molecule, leading to the formation of a dimer. This is often a significant byproduct.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.[1][2]

  • Epimerization/Racemization: While the parent 3-(benzylamino)propanoic acid is achiral at the α-carbon, epimerization can be a major concern if a chiral α-substituted version of the acid is used or during peptide synthesis in general.[3][4] The use of strong bases or certain coupling reagents can facilitate the loss of stereochemical integrity.[3][4]

  • Diketopiperazine (DKP) Formation: Although more common with α-amino dipeptides, intramolecular cyclization is a potential side reaction.[5][6] For a β-amino acid, this could manifest as the formation of a β-lactam (less likely due to ring strain and N-substitution) or cyclization of the dimeric intermediate. DKP formation is a known degradation pathway for peptides, especially when proline is a penultimate amino acid.[5][7]

Q2: How can I minimize the formation of the N-benzyl dimer?

Dimerization occurs when the activated carboxylic acid of one molecule reacts with the secondary amine of another. To minimize this:

  • Control Stoichiometry and Addition: Activate the carboxylic acid first with the coupling reagent before the dropwise addition of the target amine you wish to couple.[8] This ensures the activated acid preferentially reacts with the intended nucleophile.

  • Use a Large Excess of the Target Amine: Using a significant excess of the primary or secondary amine you are coupling will statistically favor the desired reaction over self-condensation.

  • Reaction Temperature: Running the reaction at lower temperatures can help control the reaction rate and may reduce the likelihood of side reactions.[9]

Q3: My starting material is a chiral derivative of 3-(benzylamino)propanoic acid. How can I prevent epimerization?

Protecting chiral centers during amidation is critical. Epimerization often proceeds through the formation of an oxazolone intermediate.[3]

  • Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. Phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HBTU) salts, especially when paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective.[2] Additives like HOAt are known to inhibit epimerization.[9]

  • Avoid Strong Bases: The presence of a strong base can abstract the α-proton, leading to epimerization.[3] Use hindered or weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine judiciously.[2] For particularly sensitive substrates, performing the reaction under neutral or slightly acidic conditions, if possible, is beneficial.[10]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Apolar solvents may suppress this side reaction, but can also cause solubility issues.[9]

Q4: I've used EDC as a coupling reagent and now have a persistent impurity. What is it and how can I remove it?

The impurity is likely the N-acylurea byproduct.[2] This forms from the rearrangement of the O-acylisourea intermediate.

  • Removal: N-acylurea is often sparingly soluble in many organic solvents. It can sometimes be removed by filtration if it precipitates. Washing the organic reaction mixture with dilute acid (e.g., 1 M HCl) and then a dilute base (e.g., saturated NaHCO₃) can help remove the urea and any unreacted starting materials. However, if it is soluble, purification often requires column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amide 1. Incomplete activation of the carboxylic acid.2. Competing side reactions (dimerization, N-acylurea formation).3. Poor nucleophilicity of the target amine.4. Degradation of reagents.1. Ensure activating agent is fresh. Allow sufficient time for activation before adding the amine.[8]2. See FAQs on minimizing side reactions. Consider a different class of coupling reagent (e.g., switch from a carbodiimide to a phosphonium salt).3. Increase reaction temperature or use a more potent coupling reagent like HATU.4. Use fresh, anhydrous solvents and reagents.
Multiple Spots on TLC; Difficult Purification 1. Presence of multiple byproducts (dimer, N-acylurea, etc.).2. Epimerization leading to diastereomers (if applicable).3. Incomplete reaction.1. Optimize reaction conditions to favor a single product (see above).2. Analyze the crude product by NMR or chiral HPLC to confirm epimerization. Revise protocol using racemization-suppressing reagents (see FAQ 3).3. Monitor the reaction closely by TLC or LC-MS and allow it to proceed to completion.
Major Byproduct with ~2x Molecular Weight 1. Intermolecular self-condensation forming a dimer.1. Modify the reaction protocol: pre-activate the acid, then add the target amine slowly. Use an excess of the target amine.

Experimental Protocols & Data

Protocol 1: General Amidation using HATU

This protocol is designed to minimize side reactions like N-acylurea formation and epimerization.

  • Dissolve 3-(benzylamino)propanoic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the acid.

  • In a separate flask, dissolve the target amine (1.2 eq) in the same solvent.

  • Slowly add the amine solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent and conditions significantly impacts yield and the prevalence of side products.

Coupling System Typical Solvent Base Temp. Advantages Common Side Reactions Yield Range
EDC / HOBt DMF / DCMDIPEA / NMM0 °C to RTCost-effective, water-soluble byproducts.N-acylurea formation, potential epimerization.60-85%
DCC / DMAP DCMNone0 °C to RTEffective for simple amides.Insoluble DCU byproduct, epimerization risk.50-80%
HATU / HOAt DMFDIPEA0 °C to RTHigh efficiency, low epimerization.[3]Higher cost.85-98%
PyBOP DMFDIPEA0 °C to RTGood for sterically hindered amines, low epimerization.Carcinogenic HMPA byproduct.[2]80-95%
B(OCH₂CF₃)₃ MeCNNone80 °CNeutral conditions, simple workup.[11][12]Higher temperatures required.75-90%

Visualizations

Experimental Workflow for Amidation

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 3-(benzylamino)propanoic acid + Target Amine Activation 1. Activation (Coupling Reagent + Base in Solvent) Start->Activation Coupling 2. Nucleophilic Attack (Amine Addition) Activation->Coupling Workup 3. Aqueous Wash (Acid/Base Extraction) Coupling->Workup Purification 4. Chromatography Workup->Purification Product Desired Amide Purification->Product

Caption: General experimental workflow for the amidation reaction.

Key Side Reaction Pathways

Side_Reactions cluster_desired cluster_side ActivatedAcid Activated 3-(benzylamino)propanoic acid (O-acylisourea intermediate) TargetAmine Target Amine Dimer Dimer Byproduct ActivatedAcid->Dimer Intermolecular Self-Condensation NAcylurea N-Acylurea Byproduct ActivatedAcid->NAcylurea Intramolecular Rearrangement DesiredProduct Desired Amide TargetAmine->DesiredProduct Nucleophilic Attack AnotherAcid Another molecule of 3-(benzylamino)propanoic acid

Caption: Visualization of desired vs. major side reaction pathways.

Troubleshooting Logic Flowchart

Troubleshooting_Logic Start Problem with Amidation Reaction CheckYield Is the yield low? Start->CheckYield CheckPurity Is purity low? (Multiple spots on TLC) CheckYield->CheckPurity No Sol_Yield - Check reagent quality - Change coupling agent - Adjust stoichiometry CheckYield->Sol_Yield Yes CheckMass Byproduct with ~2x MW? CheckPurity->CheckMass No Sol_Purity - Optimize conditions to reduce byproducts - Check for epimerization (if chiral) - Improve purification method CheckPurity->Sol_Purity Yes Sol_Dimer - Pre-activate acid - Add target amine slowly - Use excess target amine CheckMass->Sol_Dimer Yes End Problem Resolved CheckMass->End No Sol_Yield->CheckPurity Sol_Purity->CheckMass Sol_Dimer->End

Caption: A logical flowchart for troubleshooting common amidation issues.

References

Technical Support Center: Optimization of N-Benzylation of Propanamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of propanamides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the N-benzylation of propanamides?

A1: Low yields in N-benzylation reactions of propanamides can often be attributed to several factors. A primary cause is the relatively low nucleophilicity of the amide nitrogen, which necessitates the use of a suitable base for deprotonation.[1] Incomplete deprotonation is a frequent reason for poor conversion. Additionally, the choice of solvent, reaction temperature, and the reactivity of the benzylating agent are critical. Side reactions, such as O-alkylation of the amide, can also significantly diminish the yield of the desired N-benzylated product.

Q2: How can I minimize the formation of the O-alkylated side product?

A2: The competition between N- and O-alkylation is a common challenge. The reaction conditions heavily influence the outcome. As a general rule, polar aprotic solvents tend to favor N-alkylation, whereas polar protic solvents may promote O-alkylation.[1] The choice of base and counter-ion can also play a significant role. For instance, using a strong base like sodium hydride in an anhydrous polar aprotic solvent such as DMF or THF is a standard method to enhance N-alkylation.

Q3: I am observing the formation of a dibenzylated product. How can this be avoided?

A3: The formation of a dibenzylated byproduct, where a second benzyl group attaches to the nitrogen, can occur, though it is less common with amides compared to amines. To minimize this, it is advisable to use a stoichiometric amount of the benzylating agent or a slight excess of the propanamide. Slow, dropwise addition of the benzylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second benzylation event.

Q4: What are the recommended starting conditions for optimizing the N-benzylation of a new propanamide substrate?

A4: A good starting point for optimization is to use a reliable base-solvent system. For many substrates, a combination of sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is effective for achieving complete deprotonation of the amide.[1][2] Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile can also be a suitable starting point, particularly with more reactive benzylating agents.[3][4]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during the N-benzylation of propanamides.

Problem Potential Cause Recommended Solution
Low to No Product Formation Incomplete Deprotonation: The base used may not be strong enough to deprotonate the propanamide effectively.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete deprotonation.[2]
Low Reactivity of Benzylating Agent: The benzyl halide (e.g., benzyl chloride, benzyl bromide) may be unreactive or degraded.Use a more reactive benzylating agent like benzyl bromide or benzyl iodide. Ensure the reagent is pure and fresh.
Suboptimal Temperature: The reaction may require more thermal energy to proceed.Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.[5]
Significant O-Alkylation Solvent Choice: Polar protic solvents can favor O-alkylation.Use a polar aprotic solvent such as DMF, acetonitrile, or acetone.[4][6]
Base and Counter-ion Effect: The nature of the base and its counter-ion can influence the N/O selectivity.Experiment with different bases. For example, cesium carbonate (Cs₂CO₃) has been reported to be highly effective in promoting N-alkylation in some cases.[5]
Reaction Stalls or is Incomplete Poor Solubility of Reactants: The propanamide or the base may not be fully dissolved in the chosen solvent.Select a solvent that effectively dissolves all reactants. DMF and DMSO are good options for improving the solubility of many organic compounds and inorganic bases.[2]
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction over a longer period. Some N-alkylation reactions may require several hours to reach completion.[3]

Data Presentation

Table 1: Effect of Solvent on N- vs. O-Benzylation Yields

The following table summarizes the observed yields for N- and O-benzylation of a quinoxaline-containing propanamide derivative using benzyl chloride and potassium carbonate.[4][6]

SolventN-Substituted Yield (%)O-Substituted Yield (%)
DMF852
Acetonitrile5533
Ethanol3820
Acetone1863

Experimental Protocols

General Protocol for N-Benzylation of Propanamides using a Strong Base

  • Amide Deprotonation: To a solution of the propanamide (1.0 equivalent) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).[1]

  • Addition of Benzylating Agent: Cool the reaction mixture back to 0°C and add the benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

General Protocol for N-Benzylation using a Weaker Base

  • Reactant Preparation: To a solution of the propanamide (1.0 equivalent) in a suitable solvent (e.g., acetone, acetonitrile), add potassium carbonate (K₂CO₃, 1.5 - 2.0 equivalents).[3][4]

  • Addition of Benzylating Agent: Add benzyl chloride or benzyl bromide (1.1 - 1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and stir for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.[3][4]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Mandatory Visualization

TroubleshootingWorkflow start Start: N-Benzylation of Propanamide low_yield Low Yield or No Reaction? start->low_yield side_products Side Products Observed? low_yield->side_products No check_base Check Base and Solvent - Use stronger base (e.g., NaH) - Use anhydrous polar aprotic solvent (DMF, THF) low_yield->check_base Yes check_reagents Check Reagents - Use more reactive benzylating agent (BnBr, BnI) - Check purity of starting materials low_yield->check_reagents Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No o_alkylation O-Alkylation? side_products->o_alkylation Yes check_solubility Check Solubility - Use solvent that dissolves all reactants (e.g., DMF, DMSO) incomplete_reaction->check_solubility Yes check_base->incomplete_reaction optimize_temp Optimize Temperature - Gradually increase temperature - Monitor by TLC/LC-MS check_reagents->optimize_temp success Successful Optimization optimize_temp->success dibenzylation Dibenzylation? o_alkylation->dibenzylation No change_solvent Change Solvent - Use polar aprotic solvent (DMF, ACN) - Avoid protic solvents o_alkylation->change_solvent Yes dibenzylation->incomplete_reaction No adjust_stoichiometry Adjust Stoichiometry - Use 1:1 ratio of reactants - Slow addition of benzylating agent dibenzylation->adjust_stoichiometry Yes change_solvent->success adjust_stoichiometry->success increase_time Increase Reaction Time - Monitor reaction for longer duration check_solubility->increase_time increase_time->success end End success->end

Caption: Troubleshooting workflow for optimizing N-benzylation of propanamides.

References

Technical Support Center: Troubleshooting Low Yield in N-Benzyl Propanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-benzyl propanamide and its intermediates. The following guides and FAQs provide direct solutions to specific issues that can lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-benzyl propanamide?

The most common and direct method for synthesizing N-benzyl propanamide is the N-acylation of benzylamine with a propanoyl derivative. This is a nucleophilic acyl substitution reaction. Key routes include:

  • From Propanoyl Chloride: Reacting benzylamine with propanoyl chloride. This is often performed under Schotten-Baumann conditions, which utilize a base in a two-phase solvent system to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

  • From Propanoic Acid: Coupling benzylamine with propanoic acid using a coupling agent (e.g., DCC, EDCI, HATU) to activate the carboxylic acid.[]

  • From Propanoic Anhydride: Reacting benzylamine with propanoic anhydride. The reactivity is generally lower than that of propanoyl chloride.[][4]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Moisture Contamination: Acyl halides like propanoyl chloride are highly sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the amount of reagent available for the amidation.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While the reaction is often fast, running it at too high a temperature can promote side reactions, whereas insufficient time or low temperatures may lead to an incomplete reaction.[1][5]

  • Impure Reagents: The purity of starting materials, especially the acylating agent and the amine, is crucial. Degradation of reagents can significantly impact the outcome.[5]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and lower the yield of the desired product.

  • Inefficient Mixing: Particularly in biphasic Schotten-Baumann conditions, vigorous stirring is necessary to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction.[1]

Q3: TLC analysis shows complete consumption of benzylamine, but my isolated yield is poor. What happened?

This scenario suggests that while the benzylamine has been consumed, the desired product was either not formed efficiently or was lost during the subsequent steps.[1] Potential causes include:

  • Hydrolysis of the Acylating Agent: The primary competing reaction is the hydrolysis of propanoyl chloride to propanoic acid, especially if excess water is present or mixing is poor.[1] Your starting material is consumed, but a significant portion does not form the amide.

  • Formation of Soluble Byproducts: The product or byproducts might be more soluble in the aqueous layer than anticipated, leading to loss during the workup extraction phases.

  • Product Loss During Purification: The product may be lost during purification steps like recrystallization or column chromatography if the chosen solvent system is not optimal or if the product is volatile.[6]

Q4: How can I minimize the hydrolysis of propanoyl chloride during the reaction?

To minimize the unwanted hydrolysis of propanoyl chloride, the following strategies are recommended:

  • Maintain Low Temperatures: Performing the reaction at 0-5 °C using an ice bath slows down the rate of hydrolysis, which competes with the desired amidation reaction.[1][5]

  • Slow, Controlled Addition: Add the propanoyl chloride dropwise or in small portions to the stirred reaction mixture.[1] This prevents a localized excess of the reagent and helps control the exothermic nature of the reaction.

  • Use Anhydrous Solvents: Ensure that all glassware is oven-dried and use anhydrous solvents to minimize the presence of water.[5]

  • Vigorous Stirring: In a biphasic system, rapid stirring is essential to ensure the propanoyl chloride preferentially reacts with the amine in the organic phase rather than with water in the aqueous phase.[1]

Q5: What is the role of the base in this synthesis, and how do I choose the right one?

The base plays a critical role, particularly when using an acyl chloride. Its primary function is to neutralize the HCl generated as a byproduct.[1] If not neutralized, the HCl will protonate the unreacted benzylamine, forming a benzylammonium salt. This salt is no longer nucleophilic and will not react with the propanoyl chloride, thus halting the reaction and reducing the yield.[1][7]

  • Common Bases:

    • Inorganic Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution are frequently used in Schotten-Baumann conditions.[]

    • Organic Bases: Triethylamine (Et₃N) or pyridine can be used in a single-phase organic solvent system (like DCM or THF).[2][]

  • Choosing a Base: For Schotten-Baumann conditions, an aqueous solution of NaOH is standard. For single-phase reactions, an organic base like triethylamine is a good choice as its corresponding hydrochloride salt can often be easily filtered off or removed during an aqueous wash.

Troubleshooting Guide: Diagnosing Low Yield

This guide provides a logical workflow to identify and solve common issues leading to poor yields in N-benzyl propanamide synthesis.

TroubleshootingFlow start Problem: Low Product Yield tlc_check Check TLC: Is Benzylamine Starting Material Consumed? start->tlc_check product_loss Issue: Product Loss or Side-Product Formation tlc_check->product_loss NO (SM Consumed) incomplete_rxn Issue: Incomplete Reaction tlc_check->incomplete_rxn YES (SM Remains) sm_remains NO (SM Consumed) cause1 Potential Cause 1: Hydrolysis of Propanoyl Chloride product_loss->cause1 cause2 Potential Cause 2: Product Loss During Workup product_loss->cause2 solution1 Solution: - Add acyl chloride slowly at 0-5°C - Ensure vigorous stirring - Use anhydrous solvents cause1->solution1 solution2 Solution: - Perform extractions of aqueous layer - Optimize pH before extraction - Use brine wash to reduce emulsion cause2->solution2 sm_not_consumed YES (SM Remains) cause3 Potential Cause 3: Amine Protonation (Inactive) incomplete_rxn->cause3 cause4 Potential Cause 4: Poor Reagent Quality incomplete_rxn->cause4 cause5 Potential Cause 5: Suboptimal Conditions incomplete_rxn->cause5 solution3 Solution: - Ensure sufficient base is used (>=1 eq.) - Use a stronger or more soluble base cause3->solution3 solution4 Solution: - Use freshly opened or purified reagents - Verify purity via analytical methods cause4->solution4 solution5 Solution: - Increase reaction time - Check reaction temperature cause5->solution5

Caption: A logical flow diagram for troubleshooting low yields.

Data Presentation

Optimizing reaction parameters is key to achieving high yields. The table below summarizes the impact of various conditions on the synthesis. Yields between 70-95% are often reported under optimized conditions.[1]

Table 1: Effect of Reaction Parameters on N-Benzyl Propanamide Yield

ParameterSuboptimal ConditionOptimized ConditionRationale & Expected Outcome
Temperature > 25°C (Room Temp)0 – 5°CLowering the temperature minimizes the rate of propanoyl chloride hydrolysis, a major side reaction, thereby increasing the yield.[1][5]
Solvent Protic (e.g., Ethanol)Aprotic / Biphasic (e.g., DCM, Toluene, Diethyl Ether)Aprotic solvents do not react with the acyl chloride. A biphasic system helps sequester the HCl byproduct in the aqueous layer.[8]
Base Weak or Insufficient Base>1 Equivalent of NaOH, Et₃N, or PyridineA strong base in sufficient quantity ensures complete neutralization of the HCl byproduct, preventing the deactivation of the benzylamine nucleophile.[1][]
Stirring Moderate / SlowVigorous / RapidIn a biphasic Schotten-Baumann reaction, vigorous stirring increases the surface area between phases, accelerating the reaction rate.[1]
Reagent Addition Quick / Bulk AdditionSlow / Dropwise AdditionSlow addition of the reactive propanoyl chloride prevents temperature spikes and reduces the formation of side products.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl Propanamide via Schotten-Baumann Conditions

This protocol describes a standard laboratory procedure for the synthesis of N-benzyl propanamide from propanoyl chloride and benzylamine.

Materials:

  • Benzylamine

  • Propanoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath, separatory funnel, round-bottom flask, magnetic stirrer

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Dissolve Benzylamine in DCM in a flask cool 2. Cool flask to 0-5°C in an ice bath reactants->cool base 3. Add aqueous NaOH solution cool->base addition 4. Add Propanoyl Chloride dropwise with vigorous stirring base->addition stir 5. Stir for 30-60 min at 0-5°C addition->stir monitor 6. Monitor reaction progress with TLC stir->monitor separate 7. Transfer to separatory funnel and separate layers monitor->separate wash 8. Wash organic layer with 1M HCl, NaHCO₃(aq), and brine separate->wash dry 9. Dry organic layer over anhydrous MgSO₄ wash->dry concentrate 10. Filter and concentrate under reduced pressure dry->concentrate purify 11. Purify crude product (e.g., Recrystallization) concentrate->purify product Final Product: N-Benzyl Propanamide purify->product

Caption: A typical experimental workflow for N-benzyl propanamide synthesis.

Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM).

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M, 1.5 eq).

  • While stirring the biphasic mixture vigorously, add propanoyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir vigorously at 0-5 °C for 30-60 minutes after the addition is complete.

  • Monitor the reaction by TLC until the benzylamine spot has disappeared.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove any unreacted base and amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and propanoic acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

Preventing degradation of 3-(benzylamino)propanamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 3-(benzylamino)propanamide during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of their samples.

Troubleshooting Guide

Encountering unexpected results with this compound? This guide will help you troubleshoot potential degradation-related issues.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, humidity, or inappropriate temperature.Store in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature.
Decreased potency or unexpected biological activity Chemical degradation of the compound.Perform analytical testing (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products. Review storage conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies to identify potential degradation pathways and characterize the new peaks.
Inconsistent experimental results between batches Batch-to-batch variability in stability or improper storage of older batches.Re-evaluate the purity of all batches before use. Ensure consistent storage conditions for all materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2] It is recommended to keep containers tightly closed.[1][2] For long-term storage, maintaining a temperature between 2-8°C is advisable.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains an amide and a secondary amine, the most probable degradation pathways are hydrolysis of the amide bond and oxidation of the benzylamine group.

  • Amide Hydrolysis: In the presence of water (humidity) or under acidic or basic conditions, the amide bond can hydrolyze to form 3-(benzylamino)propanoic acid and ammonia.

  • Oxidation: The benzylamine moiety can be susceptible to oxidation, potentially leading to the formation of various oxidation products.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to assess the purity of the compound and detect the appearance of degradation products.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, aiding in their structural elucidation.[6][7]

Q4: What impact does light exposure have on the stability of this compound?

Q5: Are there any incompatible materials I should avoid when handling or storing this compound?

A5: Yes, you should avoid strong oxidizing agents as they can react with the benzylamine group.[1] Additionally, avoid strong acids and bases, as they can catalyze the hydrolysis of the amide bond.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a method to assess the purity of this compound and detect degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare test samples at the same concentration.

4. Analysis:

  • Inject the reference standard to determine the retention time.

  • Inject the test samples.

  • Monitor for the appearance of new peaks, which may indicate degradation products. Calculate the percentage purity based on the peak area.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.

  • Keep at room temperature for 24 hours.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place 10 mg of the solid compound in a 60°C oven for 48 hours.

  • Dissolve in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze by HPLC.

Visualizations

cluster_degradation Hypothetical Degradation of this compound Compound This compound Hydrolysis_Product 3-(benzylamino)propanoic acid + NH3 Compound->Hydrolysis_Product Hydrolysis (H2O, H+ or OH-) Oxidation_Product Oxidized Products Compound->Oxidation_Product Oxidation ([O])

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation (e.g., low activity, new peaks) Check_Storage Verify Storage Conditions (Temp, Light, Humidity) Start->Check_Storage HPLC_Analysis Perform HPLC Purity Analysis Check_Storage->HPLC_Analysis Compare_Standard Compare to Reference Standard HPLC_Analysis->Compare_Standard Purity_OK Purity Matches Standard? Compare_Standard->Purity_OK Degradation_Confirmed Degradation Confirmed Purity_OK->Degradation_Confirmed No End_OK No Degradation Issue Purity_OK->End_OK Yes Forced_Degradation Conduct Forced Degradation Study Degradation_Confirmed->Forced_Degradation Identify_Products Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Products Optimize_Storage Optimize Storage Conditions Identify_Products->Optimize_Storage End_Action Implement Corrective Actions Optimize_Storage->End_Action

Caption: Troubleshooting workflow for suspected degradation.

References

Optimizing solvent and temperature for 3-(benzylamino)propanamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and temperature conditions for the synthesis of 3-(benzylamino)propanamide. The content is structured to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from benzylamine and acrylamide is a classic example of an aza-Michael addition.[1][2] In this reaction, the amine (benzylamine) acts as a nucleophile (a Michael donor) and attacks the β-carbon of the α,β-unsaturated amide (acrylamide), which serves as the Michael acceptor.[1] The reaction is often base-catalyzed, although it can proceed without a catalyst, sometimes requiring heat.[1][3]

Q2: What are common side reactions, and how can they be minimized?

A2: The most common side reaction is the formation of a bis-adduct, where a second molecule of acrylamide reacts with the secondary amine of the product, this compound.[2] Another potential issue, especially at high temperatures, is the polymerization of acrylamide.[4] To minimize these, consider the following:

  • Stoichiometry: Use a slight excess of benzylamine to ensure the complete consumption of acrylamide.

  • Temperature Control: Avoid excessively high temperatures which can promote side reactions.[5] The reaction is often exothermic, so controlled addition of reagents may be necessary.[6]

  • Concentration: Running reactions at high concentrations can sometimes promote polymerization; using an appropriate solvent can mitigate this.[4]

Q3: Is the aza-Michael addition reversible?

A3: Yes, the aza-Michael addition can be reversible, particularly under heating.[2][7] Studies have shown that 3-(alkylamino)propionamides can undergo an elimination reaction to regenerate acrylamide and the corresponding amine when heated to high temperatures (e.g., 180°C).[2][7] However, at typical reaction temperatures for synthesis (e.g., room temperature to 130°C), the forward addition reaction is generally favored and often considered irreversible at low temperatures.[1][5]

Q4: Does this reaction require a catalyst?

A4: While the reaction can proceed without a catalyst (neat or in a suitable solvent), the use of a base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can significantly increase the reaction rate and yield, allowing for lower temperatures and shorter reaction times.[3] Other catalysts, including certain lipases, have also been explored for similar reactions under green chemistry conditions.[8]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Reaction has not started or is too slow. 1. Increase Temperature: Gently heat the reaction mixture. Monitor progress by TLC or GC. Reactions that are slow at room temperature may proceed efficiently at 60-80°C.[8][9] Microwave irradiation can also significantly reduce reaction times.[3][5] 2. Add a Catalyst: Introduce a catalytic amount (e.g., 0.1-0.2 equivalents) of a base like DBU to accelerate the reaction.[3] 3. Check Reagent Quality: Ensure the benzylamine and acrylamide are pure and not degraded.[10]
Reversible reaction equilibrium is unfavorable. 1. Lower Temperature: If the reaction is conducted at very high temperatures, an unfavorable equilibrium might be established. Try running the reaction at a lower temperature for a longer duration.[2] 2. Remove Product (if feasible): In some setups, continuous removal of the product could drive the reaction forward, though this is less common for this specific synthesis.
Product is lost during workup. 1. Check Aqueous Layer: The product, this compound, has some water solubility due to its amide and secondary amine groups. Ensure thorough extraction from the aqueous layer with a suitable organic solvent.[10] 2. Optimize Purification: The product may be lost during column chromatography if an inappropriate solvent system is used. Use a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Problem: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Formation of bis-adduct. 1. Adjust Stoichiometry: Use a molar excess of benzylamine (e.g., 1.1 to 1.5 equivalents) relative to acrylamide to minimize the chance of the product reacting with remaining acrylamide. 2. Slow Addition: Add the acrylamide solution slowly to the benzylamine solution to maintain a high concentration of the primary amine relative to the Michael acceptor.[6]
Polymerization of acrylamide. 1. Control Temperature: Maintain a consistent and moderate reaction temperature. Runaway exothermic reactions can trigger polymerization.[6] 2. Use Fresh Acrylamide: Use acrylamide from a freshly opened container that contains a polymerization inhibitor.
Solvent participation in the reaction. 1. Choose an Inert Solvent: In basic conditions, lower alcohols like methanol can potentially act as nucleophiles.[11] Using aprotic solvents such as THF, Dioxane, or DMF can prevent this.[12][13]

Data on Solvent and Temperature Optimization

The choice of solvent and temperature is critical for achieving high yield and purity. Below is a summary of conditions reported for aza-Michael additions of amines to acrylic derivatives.

SolventTemperature (°C)CatalystTypical Reaction TimeYield (%)Notes
Methanol130-150 (Microwave)None1-3 hours97-98High temperatures and microwave irradiation can lead to rapid, high-yielding reactions.[5]
Dioxane80RuCl₃6 hours~95Effective for related amide syntheses, indicating its utility as a stable, aprotic solvent.[12]
Methanol60Lipase30 minutes~90Enzymatic catalysis offers a green chemistry approach under mild conditions.[8]
Solvent-Free60DBU (0.1 eq)30 minutes70Using a catalyst in solvent-free conditions can be efficient but may require careful temperature control.[3]
WaterAmbientNone24+ hoursVariableOften slow and may result in lower yields, but is an environmentally friendly option.
THFAmbientNaH~2-4 hoursHighUsed in related N-acylsulfenamide synthesis, demonstrating its utility as an aprotic solvent with a strong base.[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Methanol

This protocol is adapted from methodologies employing microwave irradiation for rapid synthesis.[5]

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve benzylamine (1.0 mmol, 1.0 eq) and acrylamide (1.0 mmol, 1.0 eq) in 3 mL of methanol.

  • Reaction Setup: Seal the vessel and place it in a microwave reactor.

  • Microwave Irradiation: Heat the mixture to 130°C and hold for 1 hour. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Monitoring: After cooling, spot a small sample of the reaction mixture on a TLC plate (e.g., eluting with 8:2 hexane/ethyl acetate) to check for the consumption of starting materials.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

Protocol 2: Catalytic Solvent-Free Synthesis

This protocol is based on sustainable chemistry principles using a catalyst without a solvent.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 1.0 eq) and acrylamide (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add DBU (0.2 mmol, 0.2 eq).

  • Reaction: Heat the mixture in an oil bath at 60°C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., eluting with 7:3 petroleum ether/ethyl acetate).

  • Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column and purify using an appropriate eluent system to isolate the product.

Visual Guides

General Experimental Workflow

G start_end start_end process process analysis analysis product product A 1. Reagent Preparation (Benzylamine, Acrylamide, Solvent) B 2. Reaction Setup (Combine Reagents, Add Catalyst if needed) A->B C 3. Heating & Stirring (Conventional or Microwave) B->C D 4. Reaction Monitoring (TLC / GC) C->D Periodic Sampling D->C Reaction Incomplete E 5. Workup (Solvent Removal / Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR / MS) F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G problem problem question question action action result result p1 Problem: Low Yield q1 Starting material consumed? p1->q1 q2 Side products observed? q1->q2 Yes r1 Reaction is slow or incomplete q1->r1 No q3 Product found in crude mixture? q2->q3 No r2 Competitive side reactions occurring q2->r2 Yes r3 Product lost during aqueous workup q3->r3 No r4 Product lost during purification q3->r4 Yes a1 Increase Temp / Time Add Catalyst a2 Adjust Stoichiometry Control Temp a3 Optimize Workup (Extraction pH, Solvent) a4 Optimize Purification (Eluent, Column Loading) r1->a1 r2->a2 r3->a3 r4->a4 G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p1 enolate Enolate Intermediate p1->enolate 1. Nucleophilic Attack p2 product This compound p2->product 2. Proton Transfer p3 benzylamine Benzylamine (Nucleophile) acrylamide Acrylamide (Acceptor)

References

Validation & Comparative

Comparative Analysis of the Bioactivity of 3-(Benzylamino)propanamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(benzylamino)propanamide and its analogs. The information is compiled from preclinical studies to aid in drug discovery and development efforts. This document focuses on presenting quantitative bioactivity data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Analogs of this compound have been investigated for a range of therapeutic applications, including as anticonvulsant, antiproliferative, anti-inflammatory, and analgesic agents, as well as modulators of opioid receptors. The versatility of the this compound core allows for systematic modifications of the benzyl and propanamide moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This guide focuses on a comparative analysis of these analogs, with a particular emphasis on their anticonvulsant properties, for which quantitative data is available.

Data Presentation

The following table summarizes the anticonvulsant activity of a series of 3-(phenylamino)propanamide derivatives, which are close analogs of this compound. The data is presented as Median Effective Dose (ED50) in the Maximal Electroshock Seizure (MES) test in rodents.[1] A lower ED50 value indicates higher anticonvulsant potency.

Compound IDStructureAnimal ModelED50 (mg/kg)
Analog 1 3-(Phenylamino)propanamideMouse> 300
Analog 2 N-Methyl-3-(phenylamino)propanamideMouse150
Analog 3 N-Ethyl-3-(phenylamino)propanamideMouse100
Analog 4 3-(4-Chlorophenylamino)propanamideMouse50
Analog 5 3-(4-Methoxyphenylamino)propanamideMouse75
Analog 6 3-(4-Nitrophenylamino)propanamideMouse120
Analog 7 3-(2,4-Dichlorophenylamino)propanamideMouse30

Note: The data presented is a representative compilation from a Quantitative Structure-Activity Relationship (QSAR) study on 3-(phenylamino)propanamide derivatives and may not be exhaustive. The specific compound IDs are generalized for illustrative purposes.[1]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.[1] The protocol is designed to induce a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant activity.

Materials:

  • Electroconvulsive stimulator

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compounds and vehicle

  • Experimental animals (e.g., mice or rats)

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • Test compounds are administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses. The control group receives the vehicle alone.

  • After a predetermined time interval to allow for drug absorption and distribution, a brief electrical stimulus is delivered through corneal electrodes. The stimulus parameters are typically a 50-60 Hz alternating current for 0.2 seconds.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The percentage of animals protected from the tonic extensor seizure in each group is recorded.

  • The Median Effective Dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using appropriate statistical methods, such as probit analysis.[1]

Visualizations

Signaling Pathway

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling cluster_2 Neuronal Effect VGSC Voltage-Gated Sodium Channel (VGSC) Inactivation Enhanced Slow Inactivation VGSC->Inactivation Stabilization Stabilization of Inactive State VGSC->Stabilization Analog This compound Analog Analog->VGSC Modulates ReducedExcitability Reduced Neuronal Excitability Inactivation->ReducedExcitability Stabilization->ReducedExcitability SeizureSuppression Suppression of Seizure Spread ReducedExcitability->SeizureSuppression

Caption: Hypothetical signaling pathway for the anticonvulsant activity of this compound analogs.

Experimental Workflow

G cluster_0 Compound Preparation & Administration cluster_1 In Vivo Anticonvulsant Testing cluster_2 Data Analysis cluster_3 Structure-Activity Relationship Synthesis Synthesis of Analogs Dosing Animal Dosing (i.p. or p.o.) Synthesis->Dosing MES Maximal Electroshock Seizure (MES) Test Dosing->MES Observation Observation of Tonic Hindlimb Extension MES->Observation Protection Calculate % Protection Observation->Protection ED50 Determine ED50 Value Protection->ED50 SAR SAR Analysis ED50->SAR

Caption: Experimental workflow for the evaluation of anticonvulsant activity of this compound analogs.

References

In vitro testing of 3-(benzylamino)propanamide against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of various chemical scaffolds, with propanamide derivatives emerging as a promising class of compounds. While the specific compound 3-(benzylamino)propanamide lacks extensive public data on its anti-cancer activity, a number of structurally related propanamide and anilino-substituted molecules have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This guide provides a comparative overview of these alternatives, presenting their performance, detailing the experimental methodologies for their evaluation, and illustrating their potential mechanisms of action.

Performance Comparison of Propanamide Derivatives

The in vitro efficacy of several propanamide and anilino-substituted derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the reported IC50 values for these compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides Compound 6kMCF-7 (Breast)6.93 ± 0.4[1][2][3]
HCT-116 (Colon)10.88 ± 0.8[1][2][3]
Hela (Cervical)9.46 ± 0.7[1][2][3]
PC-3 (Prostate)12.17 ± 0.9[1][2][3]
7-Propanamide Benzoxaboroles Compound 103Ovarian Cancer Cells0.033[4]
Compound 115Ovarian Cancer Cells0.021[4]
3-Substituted 4-Anilino-Coumarin Derivatives Compound 33dMCF-7 (Breast)16.57[5]
HepG2 (Liver)5.45[5]
HCT116 (Colon)4.42[5]
Panc-1 (Pancreatic)5.16[5]
Compound 33eMCF-7 (Breast)20.14[5]
HepG2 (Liver)6.71[5]
HCT116 (Colon)4.62[5]
Panc-1 (Pancreatic)5.62[5]
Flavonoid-based Amide Derivatives Compound 7tMDA-MB-231 (Breast)1.76 ± 0.91[6]
Compound 7uMCF-7 (Breast)2.49 ± 0.44[6]
HCC1937 (Breast)2.07 ± 1.06[6]
N-substituted 1H-indole-2-carboxamides Compound 12K-562 (Leukemia)0.33[7]
Compound 14K-562 (Leukemia)0.61[7]
Compound 4K-562 (Leukemia)0.61[7]
Compound 10HCT-116 (Colon)1.01[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of anti-cancer compounds.

Cell Viability Assays (MTT and CCK8)

Cell viability assays are crucial for determining the cytotoxic effects of a compound. The MTT and CCK8 assays are two of the most common colorimetric methods used.

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve.

CCK-8 Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability rate and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase.

Mechanistic Insights and Signaling Pathways

Several propanamide derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

HDAC6 Inhibition

Some N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been suggested to act as inhibitors of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a cytoplasmic enzyme that plays a role in cell motility and protein degradation. Its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis.

HDAC6_Inhibition_Pathway Compound Propanamide Derivative HDAC6 HDAC6 Compound->HDAC6 Inhibition AlphaTubulin α-Tubulin (acetylated) HDAC6->AlphaTubulin Deacetylation Microtubule Microtubule Stabilization AlphaTubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

HDAC6 Inhibition Pathway

VEGFR-2 Inhibition

Certain quinoxaline-3-propanamides have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Inhibition_Pathway Compound Quinoxaline-3- propanamide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Stimulation AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

VEGFR-2 Inhibition Pathway

PI3K/AKT Pathway Regulation

Flavonoid-based amide derivatives have been shown to regulate the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_Pathway Compound Flavonoid-based Amide PI3K PI3K Compound->PI3K Inhibition AKT p-AKT PI3K->AKT Phosphorylation Bcl2 Bcl-2 AKT->Bcl2 Activation Bax Bax AKT->Bax Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction

PI3K/AKT Apoptosis Regulation

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro testing of novel anti-cancer compounds.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies CellCulture Cancer Cell Line Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (MTT / CCK8) CompoundTreatment->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis IC50->CellCycleAssay WesternBlot Western Blot (Signaling Proteins) IC50->WesternBlot

In Vitro Anticancer Testing Workflow

References

Comparing the efficacy of different catalysts for 3-(benzylamino)propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3-(benzylamino)propanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in various research and development applications, can be achieved through several catalytic routes. The efficiency of this synthesis is highly dependent on the choice of catalyst, which influences reaction rates, yields, and overall process sustainability. This guide provides an objective comparison of different catalysts for the synthesis of this compound via transamidation, supported by experimental data from analogous reactions in the scientific literature.

Data Presentation: Catalyst Performance in N-Benzyl Amide Synthesis

The following table summarizes the performance of various catalysts in reactions analogous to the synthesis of this compound, providing a basis for catalyst selection. The data is compiled from studies on the transamidation of primary amides with benzylamine or the direct amidation of related carboxylic acids.

CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Metal-Based Catalysts
Ni(cod)₂ / Ligand5Aliphatic Amide + BenzylamineToluene6018~60-82[1]
Cu(OAc)₂10Heptanamide + Benzylaminetert-Amyl Alcohol11024>95[2]
ZrCp₂Cl₂5Acetamide + BenzylamineToluene9020~70[3]
HfCp₂Cl₂5Acetamide + BenzylamineToluene9020~65[3]
Organocatalysts
L-Proline10Acetamide + BenzylamineNeat100594[2]
Phenylboronic Acid104-Phenylbutyric Acid + BenzylamineToluene110 (reflux)1695[4]
Metal-Free (Base)
LiHMDS (3.0 equiv.)N/APoly(N,N-dimethylacrylamide) + BenzylamineToluene10024>95[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from literature procedures for similar transformations and can be applied to the synthesis of this compound.

General Procedure for L-Proline Catalyzed Transamidation

This protocol is adapted from the work of Adimurthy and coworkers on the L-proline catalyzed transamidation of carboxamides with amines.[2]

Materials:

  • 3-Aminopropanamide (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • L-Proline (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine 3-aminopropanamide (1.0 mmol) and L-proline (0.1 mmol).

  • Add benzylamine (1.2 mmol) to the flask.

  • The reaction mixture is heated to 100 °C under solvent-free (neat) conditions.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until completion (approximately 5 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

General Procedure for Nickel-Catalyzed Transamidation

This protocol is a general representation based on nickel-catalyzed methodologies for amide C–N bond activation.[1][6]

Materials:

  • 3-Aminopropanamide derivative (e.g., N-Boc protected) (1.0 mmol)

  • Benzylamine (1.5 mmol)

  • Ni(cod)₂ (0.05 mmol, 5 mol%)

  • An appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.055 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Ni(cod)₂ (0.05 mmol) and the chosen ligand (0.055 mmol).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the active catalyst.

  • In a separate vial, the 3-aminopropanamide derivative (1.0 mmol) and benzylamine (1.5 mmol) are dissolved in anhydrous toluene (3 mL).

  • The substrate solution is then transferred to the Schlenk tube containing the catalyst.

  • The reaction vessel is sealed and heated to the specified temperature (e.g., 60-110 °C).

  • The reaction progress is monitored by GC-MS or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Boronic Acid Catalyzed Direct Amidation

This protocol is based on established methods for boronic acid-catalyzed direct amidation of carboxylic acids and amines.[4]

Materials:

  • 3-(Benzylamino)propanoic acid (1.0 mmol)

  • Ammonia source (e.g., ammonium carbonate) (1.5 mmol)

  • Phenylboronic acid (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Molecular sieves (4 Å)

Procedure:

  • A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is charged with 3-(benzylamino)propanoic acid (1.0 mmol), the ammonia source (1.5 mmol), and phenylboronic acid (0.1 mmol).

  • Toluene (10 mL) is added to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C). Water is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of this compound.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Reactants Define Reactants: 3-Aminopropanamide Benzylamine Reaction_Setup Set up Parallel Reactions Reactants->Reaction_Setup Catalysts Select Catalysts: - Metal-Based - Organocatalysts - Metal-Free Catalysts->Reaction_Setup Solvents Choose Solvents: Toluene, THF, Neat, etc. Solvents->Reaction_Setup Conditions Set Reaction Conditions: Temperature, Time, Atmosphere Conditions->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Quenching and Workup Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) and Yield Calculation Purification->Analysis Comparison Compare Catalyst Performance: Yield, Time, Selectivity Analysis->Comparison Optimization Optimize Best Catalyst Conditions Comparison->Optimization

Caption: A workflow for the systematic screening and optimization of catalysts.

Plausible Catalytic Cycle for L-Proline Catalyzed Transamidation

This diagram illustrates a plausible mechanistic pathway for the transamidation reaction catalyzed by L-proline, based on computational and experimental studies.[2]

L_Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle Proline L-Proline Catalyst Intermediate1 Hydrogen-Bonded Complex (Proline-Amide) Proline->Intermediate1 + Amide Amide R-C(O)NH2 (3-Aminopropanamide) Amide->Intermediate1 Amine R'-NH2 (Benzylamine) Intermediate2 Tetrahedral Intermediate Amine->Intermediate2 Product R-C(O)NH-R' (this compound) Product->Proline Regenerates Catalyst Ammonia NH3 Intermediate1->Intermediate2 + Benzylamine Intermediate2->Product - NH3 - L-Proline Intermediate2->Ammonia

Caption: A proposed catalytic cycle for the L-proline mediated transamidation.

References

Comparative Analysis of Cross-Reactivity for Benzylamino-Scaffold Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of inhibitors structurally related to the 3-(benzylamino)propanamide scaffold. Due to the limited availability of public domain data on the specific cross-reactivity of this compound-based inhibitors, this document focuses on structurally similar compounds, such as 3-substituted benzamide and N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives, to provide insights into potential off-target interactions.

Introduction to Inhibitor Cross-Reactivity

The selectivity of a drug candidate is a critical factor in its development, as off-target effects can lead to toxicity and unforeseen side effects. Cross-reactivity studies are therefore essential to characterize the binding profile of an inhibitor against a wide range of related and unrelated biological targets. This guide summarizes available data on the selectivity of benzylamino-scaffold containing inhibitors and outlines common experimental protocols for assessing their cross-reactivity.

Data Presentation: Inhibitor Selectivity Profiles

The following table summarizes the inhibitory activity of selected compounds that share structural motifs with the this compound class. The data is presented to facilitate comparison of their potency and selectivity.

Compound ClassLead Compound/ExamplePrimary Target(s)Off-Target(s)IC50 (Primary Target)Off-Target Activity (IC50 or % Inhibition)Reference
3-Substituted Benzamide Derivatives NS-187 (9b)Bcr-Abl KinaseNot specified in abstractHighly potentNot specified in abstract[1]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides Compound 6kHDAC-6 (in silico)Antiproliferative against various cancer cell linesNot applicable (in silico)MCF-7: 6.93 ± 0.4 µM, HCT-116: 10.88 ± 0.8 µM, Hela: 9.46 ± 0.7 µM, PC-3: 12.17 ± 0.9 µM[2][3]

Note: The data presented is based on available literature and may not represent a comprehensive cross-reactivity screening against a full panel of potential targets.

Experimental Protocols

The assessment of inhibitor cross-reactivity involves a variety of in vitro and in-cell techniques. Below are detailed methodologies for key experiments commonly cited in inhibitor profiling studies.

Kinase Profiling Assays (Radiometric)

This method is widely used to determine the inhibitory activity of a compound against a large panel of kinases.

  • Principle: Measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase in the presence and absence of the inhibitor.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • Test inhibitor stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer

    • [γ-33P]ATP

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the plate at a controlled temperature for a defined period.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat cultured cells with the test inhibitor or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the amount of soluble target protein at each temperature point using techniques like Western blotting or mass spectrometry.

    • Plot the protein concentration against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique to identify the targets and off-targets of an inhibitor in a complex proteome.

  • Principle: Utilizes chemical probes that covalently bind to the active sites of a class of enzymes. Inhibitor binding to its target will compete with the probe, leading to a decrease in labeling.

  • Procedure:

    • Incubate a cell lysate or live cells with the test inhibitor at various concentrations.

    • Add a broad-spectrum ABPP probe that targets the enzyme class of interest.

    • Allow the probe to label the active enzymes that are not blocked by the inhibitor.

    • Analyze the proteome using mass spectrometry to identify and quantify the labeled proteins.

    • A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates it is a target or off-target of the inhibitor.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in cross-reactivity studies.

G General Workflow for Inhibitor Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Validation A Test Compound (e.g., this compound derivative) B Primary Target Assay (e.g., Enzyme Activity Assay) A->B C Determine Potency (IC50/Ki) B->C D Broad Kinase Panel Screening (e.g., >100 kinases) C->D Compound with high potency G Identify On- and Off-Targets D->G E Cell-Based Target Engagement (e.g., CETSA) E->G F Proteome-Wide Profiling (e.g., ABPP) F->G H Quantitative Analysis (IC50 values for off-targets) G->H Identified off-targets I Structure-Activity Relationship (SAR) for Selectivity H->I J Validation in Cellular Models I->J

Caption: Workflow for assessing inhibitor cross-reactivity.

G Signaling Pathway Perturbation by a Non-Selective Inhibitor cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway inhibitor Non-Selective Inhibitor target Primary Target inhibitor->target Inhibition offtarget Off-Target inhibitor->offtarget Inhibition downstream1 Downstream Effector 1 target->downstream1 phenotype1 Desired Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 offtarget->downstream2 phenotype2 Adverse Effect downstream2->phenotype2

Caption: Impact of a non-selective inhibitor on cellular pathways.

References

Head-to-head comparison of propanamide derivatives in CETP inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a promising therapeutic strategy for managing dyslipidemia and reducing the risk of cardiovascular diseases. CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, the levels of HDL cholesterol can be increased while lowering LDL cholesterol. This guide provides a head-to-head comparison of a series of novel trifluoro-oxoacetamido benzamide derivatives, a subclass of propanamides, in CETP inhibition assays, supported by experimental data and detailed protocols.

Data Presentation: Comparative CETP Inhibitory Activity

A series of eighteen novel trifluoro-oxoacetamido benzamide derivatives were synthesized and evaluated for their in vitro CETP inhibitory activity. The results, presented in Table 1, demonstrate a wide range of potencies, with IC50 values spanning from the micromolar to the nanomolar range. Compound 9l emerged as the most potent inhibitor in this series with an IC50 of 71.6 nM.[1] This highlights the significant potential of this chemical scaffold for the development of highly effective CETP inhibitors.

Table 1: Head-to-Head Comparison of Trifluoro-oxoacetamido Benzamide Derivatives in a CETP Inhibition Assay

Compound IDIC50 (µM)
9l 0.0716
9a1.24
9b0.98
9c0.85
9d0.63
9e0.45
9f0.31
9g0.22
9h0.18
9i0.15
9j0.12
9k0.10
9m0.28
9n0.35
9o0.51
9p0.77
9q1.03
9r1.15

Note: Data extracted from a study evaluating a series of eighteen trifluoro-oxoacetamido benzamides.[1] The specific substitutions on the benzamide scaffold for each compound determine its inhibitory potency.

Experimental Protocols

The in vitro CETP inhibitory activity of the propanamide derivatives was determined using a fluorometric assay. The following is a representative protocol based on commercially available CETP inhibitor screening kits.

Fluorometric CETP Inhibition Assay Protocol

This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP reduces the fluorescence signal.

Materials:

  • Recombinant human CETP

  • Donor particles (e.g., fluorescently self-quenched phospholipid)

  • Acceptor particles (e.g., artificial liposomes)

  • CETP assay buffer

  • Test compounds (propanamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Anacetrapib or Torcetrapib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in CETP assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • CETP assay buffer

      • Test compound dilution or control

      • Recombinant human CETP solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of donor and acceptor particles to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic mode for a duration of 1 to 3 hours, with readings taken every 2-5 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of CETP inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

CETP Signaling Pathway

The following diagram illustrates the central role of CETP in lipid metabolism, facilitating the transfer of cholesteryl esters (CE) from HDL to VLDL and LDL, and triglycerides (TG) in the opposite direction. CETP inhibitors block this process, leading to increased HDL-C and decreased LDL-C levels.[2][3][4]

CETP_Pathway cluster_hdl HDL Metabolism cluster_vldl_ldl VLDL/LDL Metabolism HDL HDL (High-Density Lipoprotein) CE Cholesteryl Esters (CE) HDL->CE carries CETP CETP (Cholesteryl Ester Transfer Protein) CE->CETP transfer to VLDL_LDL VLDL / LDL (Very Low/Low-Density Lipoprotein) TG Triglycerides (TG) VLDL_LDL->TG carries TG->CETP transfer to CETP->HDL transfer of TG CETP->VLDL_LDL transfer of CE Inhibitor Propanamide Derivatives (CETP Inhibitors) Inhibitor->CETP inhibits

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

Experimental Workflow for CETP Inhibition Assay

The diagram below outlines the key steps involved in the in vitro fluorometric assay used to screen for and characterize CETP inhibitors.

Experimental_Workflow start Start prep Prepare Serial Dilutions of Propanamide Derivatives start->prep plate Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, CETP) prep->plate preincubate Pre-incubate at 37°C plate->preincubate reaction Initiate Reaction with Donor/Acceptor Particles preincubate->reaction measure Kinetic Fluorescence Measurement at 37°C reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze ic50 Determine IC50 Values analyze->ic50 end End ic50->end

Caption: Workflow of a fluorometric CETP inhibition screening assay.

References

Validating the Mechanism of Action for 3-(benzylamino)propanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential mechanisms of action for 3-(benzylamino)propanamide derivatives and outlines the experimental validation process. While direct and extensive research on this specific class of compounds is emerging, this document synthesizes information from structurally related propanamide and benzamide derivatives to propose likely biological targets and the methodologies required for their validation. We will explore potential roles in dopamine receptor modulation, histone deacetylase (HDAC) inhibition, NF-κB signaling, and ion channel activity.

Potential Mechanisms of Action and Experimental Validation

The therapeutic potential of this compound derivatives is likely linked to their interaction with key cellular signaling pathways. Based on the activity of analogous compounds, several primary mechanisms of action are hypothesized. This section details these potential pathways and the experimental protocols required to validate them.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of compounds that interact with dopamine receptors, particularly the D2 and D3 subtypes. This interaction is crucial for the treatment of various neuropsychiatric disorders.

Experimental Validation: The primary method to validate this mechanism is through competitive radioligand binding assays. These assays determine the affinity of the test compound for the receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Data Presentation:

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference CompoundReference Ki (nM)
This compound Derivative 1 Dopamine D2Data to be determinedHaloperidolValue
This compound Derivative 2 Dopamine D2Data to be determinedSpiperoneValue
This compound Derivative 1 Dopamine D3Data to be determinedEticloprideValue
This compound Derivative 2 Dopamine D3Data to be determined(+)-7-OH-DPATValue

Experimental Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare crude membrane fractions from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors, or from tissue known to be rich in these receptors (e.g., corpus striatum).

    • Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the pellet in a fresh buffer and repeat the high-speed centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors), and varying concentrations of the this compound derivative or a reference compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with an ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

cluster_0 Dopamine Receptor Binding Assay Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand ([³H]spiperone) Radioligand->Incubation TestCompound Test Compound (this compound deriv.) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Workflow for Dopamine Receptor Binding Assay.
Histone Deacetylase 6 (HDAC6) Inhibition

Some propanamide derivatives have shown potential as inhibitors of HDAC6, a primarily cytoplasmic enzyme involved in cell motility and protein quality control.[1][2] Inhibition of HDAC6 is a promising strategy in oncology.[3]

Experimental Validation: A fluorometric assay is commonly used to screen for HDAC6 inhibitors. This assay measures the enzymatic activity of HDAC6 on a fluorogenic substrate.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivative 1 HDAC6Data to be determinedTubastatin AValue
This compound Derivative 2 HDAC6Data to be determinedRicolinostatValue

Experimental Protocol: HDAC6 Fluorometric Assay

  • Reagent Preparation:

    • Prepare a working solution of recombinant human HDAC6 enzyme in an appropriate assay buffer.

    • Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution.

  • Assay Reaction:

    • In a 96-well black microplate, add the HDAC6 enzyme solution.

    • Add the this compound derivative at various concentrations or a reference inhibitor.

    • Incubate to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate at 37°C to allow for deacetylation.

  • Signal Detection and Analysis:

    • Stop the reaction and generate a fluorescent signal by adding the developer solution.

    • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 380/490 nm).

    • Calculate the percentage of HDAC6 inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.[4][5]

Signaling Pathway and Experimental Workflow

cluster_1 HDAC6 Inhibition Assay HDAC6_Enzyme HDAC6 Enzyme Incubate_1 Pre-incubation HDAC6_Enzyme->Incubate_1 Test_Compound Test Compound Test_Compound->Incubate_1 Substrate Fluorogenic Substrate Incubate_2 Enzymatic Reaction Substrate->Incubate_2 Incubate_1->Incubate_2 Develop Signal Development Incubate_2->Develop Measure Fluorescence Measurement Develop->Measure

Workflow for HDAC6 Fluorometric Assay.
Inhibition of NF-κB Signaling Pathway

Benzamide derivatives have been reported to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and immune responses.[6][7]

Experimental Validation: A luciferase reporter assay is a standard method to quantify the activity of the NF-κB signaling pathway. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.

Data Presentation:

CompoundPathwayIC50 (µM)StimulusReference CompoundReference IC50 (µM)
This compound Derivative 1 NF-κB SignalingData to be determinedTNF-αBay 11-7082Value
This compound Derivative 2 NF-κB SignalingData to be determinedLPSIMD-0354Value

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Jurkat T cells) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of the this compound derivative or a reference inhibitor for a defined period.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the signaling pathway.

  • Luciferase Assay and Data Analysis:

    • Lyse the cells to release the luciferase enzyme.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.[8][9][10]

Signaling Pathway and Experimental Workflow

cluster_2 NF-κB Luciferase Reporter Assay Transfection Cell Transfection (NF-κB Reporter) Treatment Compound Treatment Transfection->Treatment Stimulation Stimulation (TNF-α/LPS) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luminescence Luminescence Measurement Lysis->Luminescence

Workflow for NF-κB Luciferase Reporter Assay.
L-type Calcium Channel Blockade

The propanamide backbone is present in some compounds known to modulate ion channels. While not a primary hypothesis for all derivatives, assessing the effect on L-type calcium channels could reveal an alternative mechanism of action, particularly for derivatives with cardiovascular or neurological effects.

Experimental Validation: The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity. This electrophysiological method allows for the recording of ionic currents across the entire cell membrane.

Data Presentation:

CompoundTarget Ion ChannelEffect (e.g., % Inhibition at a given concentration)Reference CompoundReference Effect
This compound Derivative 1 L-type Ca²⁺ ChannelData to be determinedVerapamilValue
This compound Derivative 2 L-type Ca²⁺ ChannelData to be determinedNifedipineValue

Experimental Protocol: Whole-Cell Patch-Clamp for L-type Calcium Channels

  • Cell Preparation:

    • Isolate single cells from a suitable tissue or cell line expressing L-type calcium channels (e.g., ventricular myocytes).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.

    • Voltage-clamp the cell at a holding potential that keeps the L-type calcium channels in a closed state.

    • Apply depolarizing voltage steps to elicit L-type calcium currents.

    • Record the baseline currents.

  • Compound Application and Data Analysis:

    • Perfuse the cell with an extracellular solution containing the this compound derivative at various concentrations.

    • Record the currents in the presence of the compound.

    • Wash out the compound to assess the reversibility of the effect.

    • Analyze the data to determine the effect of the compound on the current amplitude, kinetics, and voltage-dependence.[11][12][13]

Signaling Pathway and Experimental Workflow

cluster_3 Whole-Cell Patch-Clamp Assay Cell_Isolation Cell Isolation Whole_Cell_Config Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Baseline_Recording Baseline Current Recording Whole_Cell_Config->Baseline_Recording Compound_Application Compound Application Baseline_Recording->Compound_Application Effect_Recording Effect Current Recording Compound_Application->Effect_Recording Data_Analysis Data Analysis Effect_Recording->Data_Analysis

Workflow for Whole-Cell Patch-Clamp Assay.

Conclusion

The validation of the mechanism of action for this compound derivatives requires a systematic and multi-faceted approach. By employing the well-established experimental protocols outlined in this guide, researchers can effectively investigate the interaction of these compounds with potential targets such as dopamine receptors, HDAC6, the NF-κB pathway, and L-type calcium channels. The comparative data generated will be instrumental in elucidating their therapeutic potential and guiding future drug development efforts.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Benzylamino)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Benzylamino)propanamide, a compound utilized in various research and development applications. Adherence to these procedures will minimize risks and support a culture of safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Hazard Profile:

Hazard StatementGHS Classification
Harmful if swallowed or in contact with skin.[1]Acute Toxicity (Oral & Dermal), Category 4
Causes severe skin burns and eye damage.[1]Skin Corrosion, Category 1B & Serious Eye Damage, Category 1
May cause respiratory irritation.[1]Specific Target Organ Toxicity (Single Exposure), Category 3
Harmful to aquatic life.Hazardous to the Aquatic Environment (Acute), Category 3

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[2]

  • Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and pants. In cases of potential significant exposure, use impervious clothing.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the environment.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be segregated as hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Waste Collection and Storage

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Keep the container tightly closed.[2][3]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][4] Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][4]

  • Contact your institution's EHS department to arrange for pickup and disposal.

  • Provide the waste manifest with accurate information about the chemical and its concentration. Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[2]

III. Experimental Workflow and Decision-Making

The following diagrams illustrate the logical flow for handling and disposing of this compound.

Disposal Workflow cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Process start Start: Handling this compound ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit weigh Weighing and Transfer spill_kit->weigh experiment Experimental Use weigh->experiment waste_gen Waste Generation experiment->waste_gen segregate Segregate Hazardous Waste waste_gen->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Experimental workflow for handling and disposing of this compound.

Spill_Response_Decision_Tree spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Manageable Spill? assess->small_spill large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain Spill with Inert Absorbent small_spill->contain Yes evacuate Evacuate Area large_spill->evacuate notify Notify EHS/Emergency Services evacuate->notify cleanup Collect & Containerize Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision tree for responding to a this compound spill.

References

Personal protective equipment for handling 3-(Benzylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Benzylamino)propanamide (CAS No. 16490-80-5). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion, skin contact, and eye contact. The following table summarizes the known hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed[1]
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritationGHS07DangerH318: Causes serious eye damage[1]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[2]
Respiratory Protection If handling in a way that generates dust or aerosols, or if exposure limits are exceeded, use a full-face respirator with an appropriate filter.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area handle_weigh Weigh/Measure in a Fume Hood prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_spill Address Spills Immediately handle_transfer->cleanup_spill cleanup_decon Decontaminate Work Surfaces cleanup_spill->cleanup_decon disp_collect Collect Waste in Labeled Container cleanup_decon->disp_collect disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_collect->disp_ppe disp_final Arrange for Licensed Chemical Disposal disp_ppe->disp_final

Caption: Standard operating procedure for handling this compound.

Step-by-Step Handling and Disposal Protocol

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Handling Procedures:

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.

  • Weighing and Transferring: When weighing or transferring the solid, take care to avoid dust formation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place when not in use.

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Use personal protective equipment and absorb the spill with an inert material such as sand or vermiculite.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[3] Do not use combustible materials like sawdust.

  • Ventilation: Ensure adequate ventilation during cleanup.

4. Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before discarding.

  • Final Disposal: The collected waste must be disposed of through a licensed chemical waste disposal service. Do not empty into drains or sewer systems.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)propanamide
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.